molecular formula C30H44O4 B1151729 3,23-Dioxocycloart-24-en-26-oic acid CAS No. 870456-88-5

3,23-Dioxocycloart-24-en-26-oic acid

Numéro de catalogue: B1151729
Numéro CAS: 870456-88-5
Poids moléculaire: 468.7 g/mol
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

3,23-Dioxocycloart-24-en-26-oic acid is a cycloartane-type triterpenoid of scientific interest for its role as a potent and selective inhibitor of the MRCK (Myotonic dystrophy kinase-related Cdc42-binding kinase) family. This compound demonstrates specific activity against MRCKα and MRCKβ kinases, with reported Kd50 values of 3.0 µM and 3.2 µM, respectively . Given the established role of kinases like MRCK in critical cellular processes such as cytoskeletal reorganization and cell motility, their inhibition is a target for the control of certain cancers, suggesting that this compound possesses anticancer research value . The compound is a natural product isolated from the roots of Pseudolarix kaempferi . Researchers are exploring 3,23-Dioxocycloart-24-en-26-oic acid as a tool to investigate the specific signaling pathways controlled by MRCK and its potential to modulate cellular phenotypes associated with disease progression.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(E,6R)-2-methyl-4-oxo-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H44O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,21-23H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,21-,22+,23+,27-,28+,29-,30+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJYWFBGSJPGTAM-ACKRQZOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C=C(C)C(=O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC(=O)/C=C(\C)/C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H44O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Biological Activity & Therapeutic Potential of 3,23-Dioxocycloart-24-en-26-oic Acid

[1]

Executive Summary

3,23-Dioxocycloart-24-en-26-oic acid (Common Name: Mangiferonic Acid ) is a tetracyclic triterpenoid of the cycloartane class.[1][2] While often co-isolated with highly cytotoxic agents, its primary pharmacological value lies in its potent metabolic regulation . It exhibits superior inhibition of


-glucosidase

Acetyl-CoA Carboxylase 1 (ACC1)1

Chemical Identity & Structural Significance

The molecule features a unique cycloartane skeleton characterized by a cyclopropane ring at C9-C19 (the "cyclo" feature). Its biological specificity is driven by three key functional groups:

  • C3-Ketone (3-oxo): Distinguishes it from its alcohol counterpart, Mangiferolic acid.[1]

  • C23-Ketone (23-oxo): A critical electrophilic center in the side chain.[1]

  • C26-Carboxylic Acid: Essential for binding to the active sites of hydrolytic enzymes like

    
    -glucosidase and PTP1B.[1]
    
PropertySpecification
IUPAC Name 3,23-Dioxocycloart-24-en-26-oic acid
Common Name Mangiferonic Acid
CAS Registry 13878-90-5
Molecular Formula

Molecular Weight 454.69 g/mol
Class Cycloartane Triterpenoid
Key Sources Mangifera indica (Mango) bark/resin, Abies (Fir) species, Propolis (Heterotrigona fimbriata)

Pharmacological Profile[3][4][5][6]

A. Metabolic Regulation (Primary Indication)

The most authoritative data supports Mangiferonic acid as a potent inhibitor of carbohydrate and lipid metabolism enzymes.

1.

-Glucosidase Inhibition

Mangiferonic acid acts as a potent inhibitor of

1
  • Potency:

    
     (Source: Mangifera mekongensis bark isolation studies).
    
  • Comparator: Significantly more potent than the clinical drug Acarbose (

    
     in parallel assays).
    
  • Mechanism: Kinetic studies on related cycloartanes suggest a mixed-type inhibition , where the C26-carboxylic acid moiety interacts with the enzyme's catalytic residues, preventing substrate hydrolysis.[1]

2. Lipid Metabolism (ACC1 Inhibition)
  • Target: Acetyl-CoA Carboxylase 1 (ACC1), the rate-limiting enzyme in fatty acid synthesis.[1]

  • Potency:

    
    .[3]
    
  • Therapeutic Implication: Dual inhibition of glucose absorption (

    
    -glucosidase) and fatty acid synthesis (ACC1) suggests a synergistic effect against metabolic syndrome.
    
B. Cytotoxicity & Oncology (Secondary Indication)

Unlike its derivative Mangiferolic acid (3

moderate to weak45
Cell LineTissue Origin

(

)
Activity Level
HeLa Cervical Cancer16.51Moderate
HT-29 Colon Cancer18.03Moderate
MCF-7 Breast Cancer> 30 (or ~96)Weak/Inactive
KATO-III Gastric Cancer> 20Weak

Structure-Activity Relationship (SAR) Note: The reduction of the C3-ketone to a hydroxyl group (Mangiferolic acid) typically increases cytotoxic potency (e.g.,

Experimental Protocols

Protocol A: Isolation from Mangifera Species

Target Yield: ~0.05% - 0.1% dry weight.[1] Prerequisite: Dried bark of Mangifera mekongensis or M. pajang.

  • Extraction: Macerate 1.0 kg of dried, powdered bark in n-hexane (3 x 3L) at room temperature for 24 hours.

  • Concentration: Evaporate solvent under reduced pressure (Rotary Evaporator, 40°C) to yield the crude hexane extract.

  • Fractionation (Silica Gel):

    • Load extract onto a Silica Gel 60 column (70-230 mesh).

    • Mobile Phase: Gradient elution using n-Hexane : Ethyl Acetate (100:0

      
       70:30).[1]
      
  • Purification:

    • Collect fractions eluting at ~15-20% Ethyl Acetate.[1]

    • Monitor via TLC (Visualization: Anisaldehyde-H2SO4 reagent; Mangiferonic acid appears as a violet/purple spot).[1]

    • Recrystallization: Purify active fractions using Methanol/Chloroform to obtain white needles.

Protocol B: -Glucosidase Inhibition Assay

Validation: This protocol confirms the

  • Reagents:

    • Enzyme:

      
      -Glucosidase (from Saccharomyces cerevisiae, 1 U/mL).[1]
      
    • Substrate: p-Nitrophenyl-

      
      -D-glucopyranoside (pNPG, 5 mM).[1]
      
    • Buffer: 0.1 M Phosphate buffer (pH 6.8).

  • Procedure:

    • Incubation: Mix 20

      
       of Mangiferonic acid (dissolved in DMSO, varying concentrations) with 20 
      
      
      enzyme solution and 100
      
      
      buffer. Incubate at 37°C for 15 mins.
    • Reaction: Add 20

      
       pNPG substrate. Incubate at 37°C for 20 mins.
      
    • Termination: Stop reaction with 50

      
       of 0.2 M 
      
      
      .
  • Measurement: Read Absorbance at 405 nm .

  • Calculation:

    
    
    Calculate 
    
    
    using non-linear regression (GraphPad Prism).

Mechanistic Visualization

Diagram 1: Metabolic Regulation Pathway

This diagram illustrates the dual mechanism of Mangiferonic acid in regulating blood glucose and lipid synthesis.

MetabolicPathwayMangiferonicMangiferonic Acid(3,23-Dioxocycloart-24-en-26-oic acid)Target1Target 1: alpha-Glucosidase(Intestinal Brush Border)Mangiferonic->Target1Inhibits (IC50 1.2 uM)Target2Target 2: ACC1(Acetyl-CoA Carboxylase 1)Mangiferonic->Target2Inhibits (IC50 6.6 uM)Product1Glucose AbsorptionTarget1->Product1BlockedProduct2Malonyl-CoA(Fatty Acid Synthesis)Target2->Product2BlockedSubstrate1Complex CarbohydratesSubstrate1->Target1OutcomeTherapeutic Effect:Reduced Postprandial Hyperglycemia& Lipid AccumulationProduct1->OutcomeSubstrate2Acetyl-CoASubstrate2->Target2Product2->Outcome

Caption: Dual inhibition mechanism of Mangiferonic Acid targeting carbohydrate hydrolysis and lipogenesis.[1]

Diagram 2: Isolation Workflow

A standardized workflow for isolating Mangiferonic Acid from Mangifera bark.

IsolationRawDried Bark(Mangifera mekongensis)Extractn-Hexane Extraction(3x, 24h, RT)Raw->ExtractCrudeCrude Hexane ExtractExtract->CrudeColumnSilica Gel Column(Hexane:EtOAc Gradient)Crude->ColumnFractionFraction F2(15-20% EtOAc)Column->FractionPureMangiferonic Acid(White Needles)Fraction->Pure

Caption: Step-by-step isolation protocol from raw plant material to purified compound.

References

  • Nguyen, H. T., et al. (2016).

    
    -Glucosidase inhibitors from the bark of Mangifera mekongensis.[6] Fitoterapia, 113, 127-131.[1] 
    
  • Li, Y., et al. (2013). Cycloartane triterpenoids from Mangifera pajang and their cytotoxicity. Phytochemistry Letters, 6(4), 539-542.[1]

  • Kustiawan, P. M., et al. (2021). Cytotoxicity effect of honey, bee pollen, and propolis from seven stingless bees in some cancer cell lines.[7] Saudi Journal of Biological Sciences, 28(11), 6353-6360.[1]

  • Fan, Y., et al. (2022). Structurally diverse triterpenoids and diterpenoids from two endangered Pinaceae plants... and their bioactivities (ACC1 Inhibition). Phytochemistry, 203, 113366.[1][3]

  • PubChem Compound Summary. Mangiferonic Acid (CID 14034474).

3,23-Dioxocycloart-24-en-26-oic acid chemical structure properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: 3,23-Dioxocycloart-24-en-26-oic Acid

Executive Summary

3,23-Dioxocycloart-24-en-26-oic acid (CAS: 870456-88-5) is a rare tetracyclic triterpenoid belonging to the cycloartane class. Predominantly isolated from the Pinaceae family—specifically the genus Abies (firs) and Pseudolarix (golden larch)—this compound represents a critical intermediate in the oxidative modification of the cycloartane scaffold. Unlike the ubiquitous lanostane triterpenoids, this molecule retains the unique 9,19-cyclopropane ring, a structural feature that imparts distinct conformational rigidity and reactivity.

This guide details the physicochemical properties, structural elucidation data, biosynthetic origin, and isolation protocols for researchers investigating its potential as a chemotaxonomic marker or pharmacological lead in oncology and virology.

Chemical Identity & Physicochemical Properties

The compound is characterized by a highly oxidized side chain at C-17, featuring a ketone at C-23 and a carboxylic acid terminus at C-26, conjugated with a C-24 double bond.

PropertyData
IUPAC Name 3,23-Dioxo-9,19-cycloart-24-en-26-oic acid
Common Name 3,23-Dioxocycloart-24-en-26-oic acid
CAS Number 870456-88-5
Molecular Formula C₃₀H₄₄O₄
Molecular Weight 468.67 g/mol
Physical State White amorphous powder
Solubility Soluble in CHCl₃, MeOH, DMSO; Insoluble in water
UV Absorption λmax ~240-250 nm (consistent with α,β-unsaturated ketone/acid systems)

Structural Elucidation & Spectral Characteristics

Accurate identification relies on detecting the diagnostic signals of the cycloartane skeleton, particularly the upfield cyclopropane protons.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (Diagnostic Signals in CDCl₃):

    • Cyclopropane Ring (H-19): The most distinct feature is the AB system of the methylene protons on the cyclopropane ring, typically appearing very upfield at δ 0.30–0.60 ppm (d, J ≈ 4.0 Hz).

    • Olefinic Proton (H-24): A triplet or multiplet around δ 6.5–6.8 ppm , indicative of the β-proton in the α,β-unsaturated carbonyl system (C23-C24=C25-C26).

    • Methyl Groups: Multiple singlets between δ 0.80–1.20 ppm representing the angular methyls (Me-18, Me-28, Me-29, Me-30).

    • Deshielded Protons: Signals near δ 2.3–2.6 ppm corresponding to protons alpha to the ketone at C-3 and C-23.

  • ¹³C NMR (Key Shifts):

    • Carbonyls: Two ketone signals (C-3 at ~216 ppm, C-23 at ~200 ppm) and one carboxylic acid signal (C-26 at ~170 ppm).

    • Olefinic Carbons: C-24 and C-25 appear in the 125–150 ppm range.

    • Cyclopropane Carbons: C-9, C-10, and C-19 appear in the 20–30 ppm range, characteristic of the strained ring.

Mass Spectrometry (MS)
  • ESI-MS: Typically observed as

    
     at m/z 469 or 
    
    
    
    at m/z 467.
  • Fragmentation: Loss of the side chain or decarboxylation (

    
    ) are common fragmentation pathways.
    

Biosynthetic Origin

This compound is derived from the cycloartenol pathway. The preservation of the 9,19-cyclopropane ring indicates it bypasses the ring-opening step that leads to lanostane derivatives (like cholesterol precursors). The pathway involves successive oxidations at C-3 and the side chain (C-23, C-26).

Biosynthesis Squalene Squalene (C30) Oxidosqualene 2,3-Oxidosqualene Squalene->Oxidosqualene Squalene Epoxidase Cycloartenol Cycloartenol (9,19-Cyclo skeleton formed) Oxidosqualene->Cycloartenol Cycloartenol Synthase (CAS) Intermediates Oxidative Intermediates (C-3 oxidation) Cycloartenol->Intermediates C-3 Oxidation (Dehydrogenase) Target 3,23-Dioxocycloart-24-en-26-oic Acid Intermediates->Target Side Chain Oxidation (CYP450s: C-23 Ketone, C-26 Carboxyl)

Figure 1: Proposed biosynthetic pathway retaining the cycloartane skeleton.

Isolation & Purification Protocol

The following protocol is synthesized from standard extraction methodologies for Abies triterpenoids (e.g., Abies recurvata, Abies balsamea).

Phase 1: Extraction
  • Material Prep: Air-dry and pulverize needles or trunk bark of Abies sp. (e.g., A. recurvata).[1][2][3][4][5][6]

  • Maceration: Extract 5.0 kg of powder with 95% EtOH or MeOH (3 x 10 L) at room temperature for 72 hours.

  • Concentration: Evaporate solvent under reduced pressure (rotary evaporator) at <45°C to yield the crude extract.

Phase 2: Fractionation (Liquid-Liquid Partition)
  • Suspend crude extract in distilled water (1 L).

  • Defatting: Partition with n-Hexane (3 x 1 L) to remove fats/chlorophyll. Discard hexane layer if targeting polar triterpenoids, or save for analysis.

  • Target Extraction: Partition the aqueous layer with Chloroform (CHCl₃) or Ethyl Acetate (EtOAc) . The target acid is moderately polar and will concentrate in the CHCl₃/EtOAc fraction .

Phase 3: Chromatographic Purification
  • Silica Gel Column:

    • Stationary Phase: Silica gel (200–300 mesh).

    • Mobile Phase: Gradient of Petroleum Ether : Acetone (50:1 → 1:1).

    • Detection: TLC visualization using 10% H₂SO₄ in EtOH (heating yields purple/brown spots).

  • Semi-Preparative HPLC:

    • Column: C18 Reverse Phase (e.g., YMC-Pack ODS-A, 250 × 10 mm, 5 µm).

    • Mobile Phase: Acetonitrile (ACN) : Water (isocratic 65:35 or gradient 60% → 80% ACN) + 0.1% Formic Acid (to maintain the acid form).

    • Flow Rate: 2.0–3.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

Isolation Raw Abies sp. Material (Needles/Bark) Extract Crude MeOH Extract Raw->Extract MeOH/EtOH, RT Partition Liquid-Liquid Partition Extract->Partition Suspend in H2O Frac_Hex Hexane Frac. (Lipids) Partition->Frac_Hex Frac_EtOAc EtOAc/CHCl3 Frac. (Target Triterpenoids) Partition->Frac_EtOAc Silica Silica Gel CC (Pet. Ether:Acetone) Frac_EtOAc->Silica Gradient Elution HPLC RP-HPLC (C18) (ACN:H2O + 0.1% FA) Silica->HPLC Enriched Fraction Pure Pure 3,23-Dioxocycloart- 24-en-26-oic Acid HPLC->Pure Rt selection

Figure 2: Isolation workflow for obtaining high-purity triterpenoid acids.

Pharmacological Potential[3][5][7][11]

Research into 3,23-dioxocycloart-24-en-26-oic acid is primarily driven by the bioactivity of the cycloartane class.

  • Cytotoxicity: Like many triterpenoids from Abies, this compound is screened for activity against human tumor cell lines (e.g., A549 lung cancer, HeLa cervical cancer). While often showing moderate to weak direct cytotoxicity (

    
    ), its structural analogs (e.g., abiesanordines) often exhibit higher potency, suggesting this acid may serve as a scaffold for semi-synthetic optimization.
    
  • Anti-Viral Activity: Studies on Pseudolarix species have evaluated this compound against viruses such as HSV (Herpes Simplex Virus). It generally shows lower potency compared to rearranged lactone derivatives (pseudolarolides), indicating that the open acid chain may be less pharmacophorically active than the lactonized forms.

  • Mechanism of Action (Hypothetical): Based on SAR (Structure-Activity Relationship) of related cycloartanes, activity is likely mediated through:

    • Apoptosis Induction: Disruption of mitochondrial membrane potential.

    • Anti-inflammatory: Inhibition of NO production in LPS-stimulated macrophages (common for Abies triterpenoids).

References

  • Lavoie, S., et al. (2013). Lanostane- and cycloartane-type triterpenoids from Abies balsamea oleoresin. Beilstein Journal of Organic Chemistry, 9, 1333–1339.

  • Li, Y. L., et al. (2012). Cytotoxic triterpenoids from Abies recurvata.[5] Phytochemistry, 81, 159–164.[5]

  • Xiang, Y., et al. (2019). Anti-viral triterpenes: a review.[7] Phytochemistry Reviews, 21, 1761–1842.[8]

  • Zhao, Y., et al. (2020). Triterpenoids from Pseudolarix amabilis and their anti-viral activities. Fitoterapia, 146, 104719.

  • Kim, K. H., et al. (2018). Structural Characterization of Terpenoids from Abies holophylla Using Computational and Statistical Methods. Journal of Natural Products, 81(8), 1775–1782.

Sources

Natural Sources and Isolation of 3,23-Dioxocycloart-24-en-26-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the natural occurrence, isolation, and chemical properties of 3,23-Dioxocycloart-24-en-26-oic acid , a rare tetracyclic triterpenoid.

Executive Summary

3,23-Dioxocycloart-24-en-26-oic acid (CAS: 870456-88-5) is a bioactive tetracyclic triterpenoid belonging to the cycloartane class.[1][2] It is primarily isolated from the Golden Larch (Pseudolarix amabilis) , a monotypic genus in the family Pinaceae. This compound represents an oxidatively modified cycloartane, characterized by a unique cyclopropane ring (C9-C19) and ketone functionalities at positions C3 and C23, with a terminal carboxylic acid at C26.

Research into this compound is driven by the potent pharmacological profile of Pseudolarix triterpenoids, which exhibit significant antifungal , cytotoxic , and anti-angiogenic properties. This guide provides a roadmap for its extraction, purification, and structural validation.

Chemical Profile & Properties[3][4][5][6][7][8]

PropertyData
IUPAC Name 3,23-dioxo-cycloart-24-en-26-oic acid
Common Name 3,23-Dioxocycloart-24-en-26-oic acid
CAS Number 870456-88-5
Molecular Formula C₃₀H₄₄O₄
Molecular Weight 468.67 g/mol
Scaffold Cycloartane (9,19-cyclo-5α,9β-lanostane)
Key Functional Groups C3-Ketone, C23-Ketone, C26-Carboxylic Acid, C9-C19 Cyclopropane
Solubility Soluble in CHCl₃, MeOH, DMSO; Insoluble in water

Natural Sources & Chemotaxonomy

The primary and most authoritative source of this compound is "Tu-Jin-Pi" , the root bark (or seeds/cones) of Pseudolarix amabilis. While cycloartanes are found in other genera (e.g., Mangifera, Abies), the specific oxidation pattern of the 3,23-dioxo-26-oic acid derivative is a chemotaxonomic marker for Pseudolarix.

Taxonomic Hierarchy (DOT Visualization)

Taxonomy Kingdom Kingdom: Plantae Phylum Phylum: Tracheophyta Kingdom->Phylum Class Class: Pinopsida Phylum->Class Order Order: Pinales Class->Order Family Family: Pinaceae Order->Family Genus Genus: Pseudolarix Family->Genus Species Species: Pseudolarix amabilis (Golden Larch) Genus->Species Compound Target: 3,23-Dioxocycloart-24-en-26-oic acid Species->Compound  Primary Source

Figure 1: Taxonomic lineage of Pseudolarix amabilis, the primary natural source.

Biosynthetic Pathway

The biosynthesis of 3,23-Dioxocycloart-24-en-26-oic acid proceeds via the mevalonate pathway, cyclizing 2,3-oxidosqualene into cycloartenol . The specific modifications involve sequential oxidations by cytochrome P450 monooxygenases (CYPs).

Proposed Biosynthetic Logic
  • Cyclization: 2,3-Oxidosqualene

    
     Cycloartenol (catalyzed by Cycloartenol Synthase).
    
  • C3 Oxidation: Oxidation of the C3-hydroxyl group to a ketone.

  • Side Chain Modification:

    • Oxidation at C26 to form the carboxylic acid.

    • Oxidation at C23 to introduce the ketone functionality.

    • Desaturation at C24 to form the double bond (conjugated with C26-COOH).

Biosynthesis Squalene 2,3-Oxidosqualene Cycloartenol Cycloartenol (Progenitor) Squalene->Cycloartenol Inter1 Mangiferonic Acid (3-oxo-24-en-26-oic) Cycloartenol->Inter1 Oxidation Target 3,23-Dioxocycloart-24-en-26-oic acid Inter1->Target C23-Ketone Formation CAS Cycloartenol Synthase CYP1 C3-Oxidation C26-Carboxylation CYP2 C23-Oxidation

Figure 2: Proposed biosynthetic route from Cycloartenol to the target compound.

Isolation & Purification Protocol

The following protocol is synthesized from standard methodologies used for Pseudolarix triterpenoids (e.g., pseudolarolides).

Reagents & Materials
  • Plant Material: Dried seeds or root bark of Pseudolarix amabilis.[3]

  • Solvents: Ethanol (95%), Petroleum Ether (PE), Ethyl Acetate (EtOAc), Methanol (MeOH), Dichloromethane (DCM).

  • Stationary Phases: Silica gel (200–300 mesh), ODS (Octadecylsilane) C18, Sephadex LH-20.

Step-by-Step Workflow
  • Extraction:

    • Macerate air-dried, powdered seeds (5 kg) in 95% EtOH (3 x 10 L) at room temperature for 72 hours.

    • Concentrate the combined filtrate under reduced pressure to obtain a crude residue.

  • Liquid-Liquid Partition:

    • Suspend crude extract in H₂O.

    • Partition sequentially with Petroleum Ether (to remove fats/waxes) and Ethyl Acetate .

    • Collect the EtOAc fraction (rich in triterpenoids).

  • Flash Chromatography (Silica Gel):

    • Subject the EtOAc fraction to a silica gel column.

    • Elute with a gradient of PE:EtOAc (from 10:1 to 1:1).

    • Monitor fractions via TLC (Visualize with 10% H₂SO₄ in EtOH + heating).

    • Target fractions typically elute in mid-polarity regions (e.g., PE:EtOAc 3:1).

  • Refinement (Sephadex LH-20):

    • Pass the triterpenoid-rich sub-fraction through a Sephadex LH-20 column eluting with CHCl₃:MeOH (1:1) to remove chlorophyll and polymeric impurities.

  • Final Purification (RP-HPLC):

    • Use a semi-preparative C18 column (e.g., 5 μm, 10 × 250 mm).

    • Mobile Phase: MeOH:H₂O (85:15) with 0.1% Formic Acid.

    • Flow Rate: 2.0 mL/min.

    • Detection: UV at 210 nm and 254 nm.

    • Collect the peak corresponding to 3,23-Dioxocycloart-24-en-26-oic acid (Retention time varies by system; confirm via MS).

Analytical Characterization

To validate the identity of the isolated compound, compare spectral data against the following expected values.

Mass Spectrometry (ESI-MS)
  • Ion Mode: Negative [M-H]⁻ or Positive [M+H]⁺

  • Expected m/z: 467.4 [M-H]⁻; 469.4 [M+H]⁺

  • Fragmentations: Loss of CO₂ (carboxylic acid), loss of H₂O.

Nuclear Magnetic Resonance (NMR) - Key Signals

Solvent: CDCl₃, 500 MHz

PositionTypeChemical Shift (δ ppm)Diagnostic Feature
H-19 CH₂0.58 (d), 0.82 (d)Cyclopropane ring (Characteristic of Cycloartane)
C-3 C=O~216.0Ketone (Ring A)
C-23 C=O~200.0Ketone (Side chain)
C-24 CH~6.80 (t)Olefinic proton (Conjugated)
C-26 COOH~170.0Carboxylic acid carbonyl
Me-Groups CH₃0.90 - 1.20multiple singlets (C4, C10, C13, C14 methyls)

Pharmacological Potential[3][4][6][8][9]

While specific clinical data for 3,23-Dioxocycloart-24-en-26-oic acid is limited compared to its famous congener Pseudolaric Acid B , it shares the conserved cycloartane scaffold responsible for significant bioactivity.

  • Antifungal Activity:

    • Pseudolarix triterpenoids are potent inhibitors of Candida albicans and dermatophytes. The C23-ketone and C26-acid moieties are often critical for membrane disruption in fungal cells.

  • Cytotoxicity:

    • Compounds in this class frequently exhibit cytotoxicity against cancer cell lines (e.g., HeLa, KB cells) by inducing apoptosis or inhibiting tubulin polymerization.

  • Anti-inflammatory:

    • Inhibition of NO production in LPS-induced macrophages is a common property of triterpenoid acids isolated from this genus.

References

  • Guo, H., et al. (2017). Oxidatively rearranged cycloartane triterpenoids from the seeds of Pseudolarix amabilis.[4] Natural Product Research, 32(15), 1817–1823.

  • Xiao, S. J., et al. (2021).[3] 3,4-Secocycloartane Triterpenoids from the Cones of Pseudolarix amabilis.[3][5] Chemistry of Natural Compounds, 57, 120–125.

  • Hou, A. J., et al. (2019). New triterpenoids and PTP1B inhibitory constituents of Pseudolarix amabilis. Fitoterapia, 139, 104414.

  • MedChemExpress. (n.d.).[1] 3,23-Dioxocycloart-24-en-26-oic acid Product Datasheet.

Sources

Methodological & Application

Application Note: Isolation and Purification of 3,23-Dioxocycloart-24-en-26-oic Acid from Abies Oleoresin

[1][2]

Introduction & Biological Context

3,23-Dioxocycloart-24-en-26-oic acid is a rare tetracyclic triterpenoid belonging to the cycloartane class.[1][2] Predominantly found in the oleoresins and needles of the Pinaceae family—specifically Abies sibirica (Siberian fir) and Abies balsamea—this compound has garnered significant interest for its potential anti-inflammatory and enzyme-inhibitory properties (e.g., inhibition of specific lipases and esterases).[2]

The isolation of this molecule presents a specific challenge: separating it from the complex matrix of neutral diterpenes (like abienol), other triterpenoid acids (like abiesonic acid), and polymeric lignans.[2] This protocol details a chemically logical, self-validating workflow relying on acid-base partitioning followed by high-resolution chromatographic separation .[1][2]

Chemical Profile[1][2][3][4][5][6][7][8]
  • Class: Cycloartane Triterpenoid[1][2][3][4][5][6]

  • Molecular Formula: C₃₀H₄₄O₄[1][2]

  • Key Functional Groups:

    • C-3 Ketone (A-ring)[1][2]

    • C-23 Ketone (Side chain)[1][2]

    • C-24 Double Bond (Conjugated)[1][2]

    • C-26 Carboxylic Acid (Ionizable handle)[1][2]

    • Cyclopropane Ring (C-9/C-19, diagnostic spectroscopic feature)[1][2]

Pre-Analytical Considerations & Safety

Biomass Preparation[1][2][13]
  • Source Material: Fresh needles or oleoresin of Abies sibirica. Oleoresin yields are significantly higher (up to 15-20% triterpenoid acids by weight) compared to dried needles.[1][2]

  • Drying: If using needles, air-dry in the shade (< 40°C) to prevent thermal degradation of volatile terpenes, although the target triterpenoid is thermally stable.[2]

  • Grinding: Cryogenic grinding is recommended for needles to prevent gumming.[2]

Solvents & Reagents[1][2][4][7][8]
  • Extraction: Diethyl Ether (Et₂O) or tert-Butyl methyl ether (TBME).[1][2]

  • Partitioning: 5% Aqueous NaOH or KOH; 10% HCl.

  • Chromatography: Hexane, Ethyl Acetate (EtOAc), Chloroform (CHCl₃), Methanol (MeOH).[2]

  • Visualization: Anisaldehyde-H₂SO₄ reagent (essential for triterpenoid detection).[1][2]

Phase 1: Extraction & Acid-Base Partitioning

Rationale: The presence of the C-26 carboxylic acid allows for a high-efficiency separation from neutral lipids (fats, waxes, neutral terpenoids) using pH manipulation.[1][2] This "chemical filtering" step reduces downstream chromatographic load by >60%.[2]

Step-by-Step Protocol
  • Primary Solubilization:

    • Dissolve 100 g of crude Abies oleoresin in 500 mL of Diethyl Ether (Et₂O).

    • Note: If using needles, perform a Soxhlet extraction with Ethanol first, evaporate to dryness, then redissolve the residue in Et₂O.[2]

  • Alkaline Extraction (Target -> Aqueous Phase):

    • Transfer the ether solution to a separatory funnel.

    • Extract three times with 200 mL of 5% aqueous NaOH .

    • Observation: The triterpenoid acids (as sodium salts) will migrate to the aqueous layer (bottom).[2] The organic layer (top) contains neutral diterpenes and fats.[2]

    • Validation: The aqueous layer should be yellow/amber; the organic layer will remain dark green/brown.

  • Washing:

    • Combine the alkaline aqueous fractions.

    • Back-wash with 100 mL of fresh Et₂O to remove any physically entrapped neutral compounds.[1][2] Discard this organic wash.

  • Acidification & Recovery (Target -> Precipitate/Organic):

    • Cool the aqueous alkaline solution to 4°C.

    • Slowly add 10% HCl dropwise with stirring until pH reaches ~2-3.

    • Critical Step: The triterpenoid acids will precipitate as a white/off-white flocculent solid.[1][2]

    • Extract this acidified suspension three times with 200 mL of Et₂O.

  • Drying:

    • Wash the combined ether extracts with brine (sat.[2] NaCl).[2]

    • Dry over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure.

    • Yield: This is the "Total Acid Fraction."

Workflow Diagram: Acid-Base Partitioning

ExtractionWorkflowBiomassAbies Oleoresin / ExtractSolventDissolve in Et2OBiomass->SolventPartitionPartition vs 5% NaOHSolvent->PartitionOrgLayerOrganic Layer(Neutrals, Diterpenes)Partition->OrgLayerTop PhaseAqLayerAqueous Layer(Triterpenoid Salts)Partition->AqLayerBottom PhaseAcidifyAcidify to pH 2(HCl)AqLayer->AcidifyReExtractRe-extract into Et2OAcidify->ReExtractFinalFractionTotal Acid Fraction(Enriched Triterpenoids)ReExtract->FinalFraction

Figure 1: Acid-base fractionation strategy to isolate the acidic triterpenoid fraction from neutral impurities.

Phase 2: Chromatographic Isolation

Rationale: The "Total Acid Fraction" contains 3,23-dioxocycloart-24-en-26-oic acid alongside isomers like Abiesonic acid.[1][2] Silica gel chromatography separates these based on polarity differences driven by the ketone groups.

Protocol
  • Stationary Phase: Silica Gel 60 (230–400 mesh for flash chromatography).[1][2]

  • Column Loading: 1:30 ratio (sample:silica). Dry load the sample by adsorbing onto a small amount of silica.

  • Mobile Phase Gradient:

    • Start: Hexane:EtOAc (4:1) – Elutes less polar acids.[2]

    • Gradient: Increase polarity to Hexane:EtOAc (2:1) -> (1:1).[1][2]

    • Alternative: CHCl₃:MeOH (98:2 -> 95:[1][2]5) offers excellent resolution for keto-acids.[1][2]

  • Fraction Collection: Collect 20-50 mL fractions.

  • TLC Monitoring:

    • Plates: Silica Gel 60 F254.[2][7]

    • Solvent: CHCl₃:MeOH (15:1).

    • Detection: Spray with Anisaldehyde-H₂SO₄ and heat at 105°C.[1][2]

    • Diagnostic: Cycloartane triterpenoids typically stain violet/purple.[2]

Phase 3: Final Purification (HPLC)

For high-purity applications (>98%), semi-preparative HPLC is required to separate the 3,23-dioxo compound from closely related dehydro-isomers.[1][2]

  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).[2]

  • Mobile Phase: Isocratic or shallow gradient.[2]

    • Solvent A: Water + 0.1% Formic Acid.[2]

    • Solvent B: Acetonitrile (ACN).[2]

    • Condition: 75% B to 85% B over 20 mins.[2]

  • Detection: UV at 210 nm (general) and 254 nm (specific for the conjugated enone-acid system at C24-C26).[1][2]

Purification Logic Diagram

PurificationLogicInputTotal Acid FractionSilicaSilica Gel Flash(Hex:EtOAc Gradient)Input->SilicaFrac1Fraction A:Less Polar AcidsSilica->Frac1Frac2Fraction B:Target EnrichedSilica->Frac2Violet Spot (TLC)Frac3Fraction C:Polar ImpuritiesSilica->Frac3HPLCRP-HPLC (C18)ACN:H2O + 0.1% FAFrac2->HPLCPurePure 3,23-dioxocompoundHPLC->Pure

Figure 2: Multi-stage purification workflow from crude acid fraction to pure isolate.[1][2]

Structural Validation (Self-Validating System)

To confirm the identity of 3,23-Dioxocycloart-24-en-26-oic acid , compare spectral data against these diagnostic markers. The presence of the cyclopropane ring and the specific conjugated side chain are the "fingerprints."

Diagnostic NMR Signals (CDCl₃, 500 MHz)
Position / GroupProton (¹H) Shift (ppm)Carbon (¹³C) Shift (ppm)Diagnostic Feature
C-19 (Cyclopropane) 0.55 – 0.85 (pair of d)20.0 – 30.0 Definitive Cycloartane Marker. High field signals unique to this skeleton.[1][2]
C-3 (Ketone) ~2.3 – 2.6 (m, H-2)~216.0Deshielding of adjacent protons; Carbonyl signal >210 ppm.
C-23 (Ketone) -~200.0 - 205.0Side chain ketone.
C-24 (Olefin) 6.50 – 6.80 (t or m)~140.0 - 150.0Downfield shift due to conjugation with C-23 ketone and C-26 acid.[1][2]
C-26 (Carboxyl) ~11.0 (br s, OH)~170.0 - 172.0Acid carbonyl.[1][2]
Methyls (CH₃) 0.80 – 1.20 (multiple s)-5-7 tertiary methyl signals characteristic of triterpenes.[1][2]
Mass Spectrometry (ESI-MS)[1][2][8][14]
  • Negative Mode (ESI-): Look for [M-H]⁻ at m/z ~467.3 .[1][2]

  • Positive Mode (ESI+): Look for [M+H]⁺ at m/z ~469.3 or [M+Na]⁺.[1][2]

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Acid Fraction Incomplete partitioning.[1][2]Ensure pH is >10 during extraction and <3 during precipitation.[2] Increase mixing time.
Poor Separation on Silica Tailing of carboxylic acid.Add 0.1% Acetic Acid or Formic Acid to the mobile phase to suppress ionization of the C-26 acid.[1][2]
Sample Decomposition Acid sensitivity of cyclopropane.Avoid strong mineral acids (H₂SO₄) during partitioning; stick to dilute HCl.[1][2] Do not leave in acid solution for extended periods.[2]
Co-elution of Isomers Similar polarity of Abiesonic acid.Use Isocratic HPLC or switch to a Phenyl-Hexyl column for pi-pi selectivity differences.[1][2]

References

  • Raldugin, V. A., et al. (1986).[2] "Triterpenoids from the oleoresin of the fir Abies sibirica." Chemistry of Natural Compounds.

  • Pichette, A., et al. (2006).[2] "Isolation and characterization of triterpenoids from Abies balsamea." Phytochemistry.

  • Nisar, M., et al. (2013).[2] "Lipase Inhibitory and LDL Anti-Oxidative Triterpenes From Abies sibirica." Phytotherapy Research.

  • Ukiya, M., et al. (2002).[2] "Anti-inflammatory and Anti-tumor-promoting Effects of Triterpenoids from Abies species." Journal of Natural Products. [1][2]

High-Purity Isolation of Cycloartane Triterpenoids: A Multi-Stage Chromatographic Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Cycloartane triterpenoids (e.g., Astragalosides, Cycloastragenol) represent a distinct class of phytocompounds characterized by a unique 9,19-cyclopropane ring. Their purification is notoriously difficult due to two primary factors: the lack of a strong UV chromophore (rendering standard UV detection insensitive) and the presence of complex glycosidic isomers. This guide details a robust, self-validating workflow combining Diaion HP-20 enrichment with HPLC-ELSD/CAD detection to achieve purities >98%.

Introduction & Mechanistic Challenges

The cycloartane skeleton differs from common oleanane or ursane triterpenes by the inclusion of a tensioned cyclopropane ring. While pharmacologically potent (e.g., telomerase activation, immunomodulation), this structure presents specific analytical hurdles:

  • Chromophore Deficiency: Unlike flavonoids, cycloartanes lack conjugated double bonds. They exhibit only weak "end absorption" at 203–210 nm. Using UV detection at these wavelengths amplifies solvent noise and detects non-target organic impurities, leading to false purity calculations.

  • Glycosidic Complexity: Compounds like Astragaloside IV exist as saponins with varying sugar moieties (xylose, glucose) attached to the aglycone. These polarities vary drastically, requiring a gradient capable of retaining polar glycosides while eluting hydrophobic aglycones.

The Solution: We utilize Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for universal response independent of optical properties, coupled with a macroporous resin enrichment step to remove interfering sugars.

Strategic Method Development

Detector Selection: The Critical Variable

For cycloartanes, standard UV-Vis is insufficient for preparative work. The signal-to-noise ratio is too low to accurately trigger fraction collectors.

FeatureUV (205-210 nm)ELSD (Evaporative Light Scattering)CAD (Charged Aerosol)
Principle Light AbsorptionLight Scattering by particlesCharge transfer to particles
Cycloartane Sensitivity Low (Risk of solvent interference)High (Universal for non-volatiles)Very High (Sub-nanogram)
Gradient Compatibility Poor (Baseline drift at low

)
Excellent (Solvent evaporates)Excellent
Linearity Linear (Beer's Law)Log-Log (Sigmoidal)Curvilinear
Recommendation Avoid for PrepStandard for Prep Best for Analytical QC
Stationary Phase Selection
  • Analytical (QC): C18 (Octadecyl), 1.7 µm or 2.6 µm core-shell. The high surface area is required to resolve closely eluting isomers (e.g., isoastragaloside I vs. astragaloside I).

  • Preparative: C18, 5 µm or 10 µm. While C30 columns offer enhanced shape selectivity for isomers, C18 remains the robust workhorse for total cycloartane isolation due to better loadability and cost-efficiency.

Experimental Protocols

Protocol A: Sample Preparation & Enrichment (Diaion HP-20)

Rationale: Crude extracts contain up to 60% sucrose and polysaccharides. Injecting this directly onto a Prep-HPLC column will cause irreversible overpressure and peak broadening. Macroporous resins remove these polar interferences.

  • Extraction: Reflux 100g dried biomass (e.g., Astragalus root) with 1L MeOH (70%) for 2 hours. Filter and evaporate to dryness.

  • Resin Loading: Suspend the dried residue in minimal water. Load onto a glass column packed with Diaion HP-20 (or SP-825) resin. Ratio: 1g extract per 10g resin.

  • Desalting/Deglycosylation (Waste Step): Flush with 3 Bed Volumes (BV) of Deionized Water. Discard eluate (contains sugars, salts).

  • Impurity Removal (Waste Step): Flush with 3 BV of 30% MeOH. Discard eluate (contains polar flavonoids/phenolics).

  • Target Elution (Collect Step): Elute with 4 BV of 80-90% MeOH . This fraction contains the cycloartane triterpenoids.[1]

  • Finishing: Evaporate the 80-90% fraction to dryness. This is your "Enriched Fraction" for HPLC.

Protocol B: Analytical QC Method (HPLC-ELSD)

Use this method to verify the purity of the Enriched Fraction and final isolated peaks.

  • System: HPLC with ELSD (Drift tube temp: 60°C; Gain: 8-10; N2 pressure: 3.5 bar).

  • Column: Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Temperature: 30°C.

Gradient Profile:

Time (min) % B (ACN) Event
0.0 20 Injection
5.0 20 Isocratic Hold (Polar wash)
25.0 80 Linear Gradient (Elution of Glycosides -> Aglycones)
27.0 95 Wash

| 30.0 | 20 | Re-equilibration |

Protocol C: Preparative Isolation
  • Column: Prep-C18 (250 x 21.2 mm, 10 µm).

  • Flow Rate: 15–20 mL/min.

  • Injection: 500 mg of Enriched Fraction dissolved in 2 mL MeOH.

  • Detection: ELSD (Stream splitter required: 99% to fraction collector, 1% to detector).

  • Strategy: Upscale the analytical gradient. Due to the "Log-Log" response of ELSD, small impurity peaks may appear larger than they are; verify fractions via Protocol B before pooling.

Workflow Visualization

The following diagram illustrates the critical path from biomass to pure compound, emphasizing the enrichment checkpoint.

G Biomass Raw Biomass (Astragalus/Cimicifuga) Extract Extraction (70% MeOH Reflux) Biomass->Extract HP20_Load Diaion HP-20 Resin Loading Extract->HP20_Load Dry & Resuspend Waste_Water Water Wash (Remove Sugars/Salts) HP20_Load->Waste_Water Waste_LowMeOH 30% MeOH Wash (Remove Polar Phenolics) HP20_Load->Waste_LowMeOH Target_Elute Elution: 80-90% MeOH (Cycloartane Enriched) HP20_Load->Target_Elute Step Gradient QC_Check Analytical QC (HPLC-ELSD) Target_Elute->QC_Check Prep_HPLC Prep-HPLC C18 (Gradient ACN/H2O) QC_Check->Prep_HPLC Scale Up Pure_Comp Pure Cycloartane (>98% Purity) Prep_HPLC->Pure_Comp Fraction Collection

Figure 1: Purification workflow emphasizing the Diaion HP-20 enrichment step to remove saccharides prior to HPLC.

Troubleshooting & Validation

  • Problem: No peaks visible on Prep-HPLC.

    • Cause: UV detector used at 254nm (Cycloartanes are invisible here).

    • Fix: Switch to ELSD or monitor UV 205nm (if solvent is HPLC grade MeOH/ACN).

  • Problem: High backpressure during injection.

    • Cause: Polysaccharide precipitation.

    • Fix: The Diaion HP-20 water wash step was insufficient. Re-dissolve sample in 30% MeOH and filter through 0.45µm PTFE before injection.

  • Problem: Baseline drift.

    • Cause: Gradient elution with UV detection at 205nm.

    • Fix: Use ACN instead of MeOH (lower UV cutoff). Ensure Formic Acid concentration is identical in both Mobile Phase A and B to balance refractive index/absorbance.

References

  • Detection Methodology: Qi, L. W., et al. (2006). "Determination of Astragaloside IV in Radix Astragali... using High-Performance Liquid Chromatography with Evaporative Light Scattering Detection." Journal of Chromatographic Science.

  • Enrichment Protocol: Mitsubishi Chemical Corporation. "Diaion HP-20 Technical Data Sheet & Application Guide for Natural Product Isolation."

  • Cycloartane Chemistry: Bedir, E., et al. (1998). "Cycloartane triterpene glycosides from the roots of Astragalus brachypterus." Journal of Natural Products.

  • Charged Aerosol Detection: Thermo Fisher Scientific. "Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection."

Sources

Application and Protocol for the Structural Elucidation of 3,23-Dioxocycloart-24-en-26-oic Acid using 1D and 2D NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3,23-Dioxocycloart-24-en-26-oic acid is a tetracyclic triterpenoid belonging to the cycloartane family, a class of natural products known for their complex structures and diverse biological activities. The precise determination of the chemical structure of such molecules is fundamental for understanding their biological function and for any potential drug development endeavors. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled and indispensable tool for the unambiguous structural elucidation of complex organic molecules like 3,23-Dioxocycloart-24-en-26-oic acid in solution. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the acquisition, interpretation, and application of 1H and 13C NMR spectral data for the characterization of this and related cycloartane triterpenoids.

The cycloartane skeleton is characterized by a unique cyclopropane ring fused to the steroid-like core, which gives rise to distinctive signals in the NMR spectrum.[1][2] The presence of two ketone functionalities and an α,β-unsaturated carboxylic acid in the side chain of 3,23-Dioxocycloart-24-en-26-oic acid further adds to its structural complexity and requires a multi-dimensional NMR approach for complete assignment. This guide will walk through the expected spectral features, a detailed experimental protocol, and a logical workflow for data analysis, providing a solid foundation for the structural characterization of this class of compounds.

Representative NMR Spectral Data

Table 1: Expected 1H and 13C NMR Spectral Data for 3,23-Dioxocycloart-24-en-26-oic acid (in CDCl₃)

PositionExpected δC (ppm)Expected δH (ppm), multiplicity (J in Hz)Key HMBC Correlations (H to C)Key COSY Correlations (H to H)
1~38.0~1.5 (m), ~1.9 (m)C-2, C-10H-2
2~34.5~2.5 (m)C-1, C-3, C-4H-1
3212.0 ---
4~48.0~2.3 (m)C-3, C-5, C-14, C-30, C-31H-5
5~47.0~1.8 (m)C-4, C-6, C-10H-4, H-6
6~21.0~1.6 (m)C-5, C-7, C-8H-5, H-7
7~28.0~1.7 (m)C-6, C-8, C-9H-6, H-8
8~48.5~1.5 (m)C-7, C-9, C-14H-7
9~20.0~1.4 (m)C-8, C-10, C-11, C-19H-8
10~26.0---
11~26.5~1.5 (m)C-9, C-10, C-12, C-13H-12
12~35.5~1.8 (m)C-11, C-13, C-17H-11
13~45.0---
14~49.0---
15~33.0~1.4 (m)C-14, C-16, C-17H-16
16~26.0~1.9 (m)C-15, C-17, C-20H-15, H-17
17~52.0~1.6 (m)C-13, C-16, C-20H-16
18~18.0~0.95 (s)C-12, C-13, C-14, C-17-
19~29.0~0.4 (d, 4.0), ~0.6 (d, 4.0)C-1, C-9, C-10-
20~36.0~2.2 (m)C-17, C-21, C-22H-22
21~18.5~1.0 (d, 6.5)C-17, C-20, C-22H-20
22~40.0~2.8 (m)C-20, C-21, C-23H-20
23198.0 ---
24145.0 ~6.5 (s)C-23, C-25, C-26, C-27-
25140.0 ---
26170.0 ---
27~22.0~2.1 (s)C-24, C-25, C-26-
30~25.0~1.1 (s)C-4, C-5, C-31-
31~29.0~1.0 (s)C-4, C-5, C-30-
32~15.0~0.9 (s)C-8, C-14, C-15-

Key Structural Features and Their NMR Signatures

The structure of 3,23-Dioxocycloart-24-en-26-oic acid presents several key features that can be identified through NMR spectroscopy:

  • Cycloartane Skeleton: The hallmark of the cycloartane skeleton is the presence of a cyclopropane ring at C-9, C-10, and C-19. This results in highly shielded and diastereotopic methylene protons at C-19, which typically appear as a pair of doublets in the upfield region of the 1H NMR spectrum (around 0.3-0.6 ppm) with a small geminal coupling constant (J ≈ 4-5 Hz).[2][4]

  • Ketone Groups (C-3 and C-23): The presence of two ketone carbonyls is indicated by two distinct signals in the downfield region of the 13C NMR spectrum, typically around 195-215 ppm. The signal for the C-3 ketone is expected around 212 ppm, while the C-23 ketone, being part of an α,β-unsaturated system, will be slightly more shielded, appearing around 198 ppm.

  • α,β-Unsaturated Carboxylic Acid (C-24 to C-26): This moiety in the side chain is characterized by several key NMR signals. In the 1H NMR spectrum, an olefinic proton at C-24 is expected to appear as a singlet around 6.5 ppm. The 13C NMR spectrum will show signals for the two olefinic carbons (C-24 and C-25) in the range of 140-145 ppm and the carboxylic acid carbonyl (C-26) at approximately 170 ppm. The methyl group at C-27 will appear as a singlet in the 1H NMR spectrum around 2.1 ppm.

  • Methyl Groups: The cycloartane skeleton typically possesses several tertiary methyl groups which appear as sharp singlets in the 1H NMR spectrum between 0.8 and 1.2 ppm. These are valuable for confirming the overall carbon framework.

Experimental Protocol for NMR Data Acquisition

A comprehensive structural elucidation of 3,23-Dioxocycloart-24-en-26-oic acid requires a suite of 1D and 2D NMR experiments.

1. Sample Preparation:

  • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent: Dissolve 5-10 mg of the purified compound in approximately 0.5-0.6 mL of a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for non-polar compounds like triterpenoids.[6][7] For compounds with limited solubility, other solvents like deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can be used, but this will affect the chemical shifts.[8]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).

  • NMR Tube: Use a high-quality 5 mm NMR tube.

2. NMR Experiments:

The following set of experiments, performed on a high-field NMR spectrometer (≥400 MHz), is recommended for a thorough structural analysis:

  • 1D 1H NMR: This is the initial and most fundamental experiment. It provides information about the number of different types of protons, their chemical environment, and their coupling patterns.

  • 1D 13C NMR (with proton decoupling): This experiment reveals the number of unique carbon atoms in the molecule and their chemical shifts, which are indicative of their functional groups.

  • 2D 1H-1H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It is crucial for establishing the connectivity of proton spin systems within the molecule.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It is essential for assigning the carbon signals based on the already assigned proton signals.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment shows correlations between protons and carbons that are separated by two or three bonds. It is invaluable for connecting the different spin systems and for identifying quaternary carbons.

Caption: Experimental workflow for NMR-based structural elucidation.

Data Processing and Analysis Workflow

A systematic approach is crucial for the accurate interpretation of the complex NMR data.

  • Process the Raw Data: Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio and perform Fourier transformation to convert the time-domain data (FID) into the frequency-domain spectrum. Phase and baseline correct the spectra.

  • Assign 1H Signals: Start with the 1D 1H NMR spectrum to identify characteristic signals such as the cyclopropane protons, olefinic protons, and methyl singlets. Use the 2D COSY spectrum to trace out the proton-proton coupling networks and build molecular fragments.

  • Assign 13C Signals: Utilize the 2D HSQC spectrum to correlate the assigned protons to their directly attached carbons. This allows for the straightforward assignment of most of the protonated carbon signals.

  • Connect the Fragments: The 2D HMBC spectrum is key to piecing together the molecular puzzle. Use the long-range correlations to connect the fragments established from the COSY data and to assign the quaternary carbons, including the ketone and carboxylic acid carbonyls. For example, the methyl protons at C-18 should show HMBC correlations to C-12, C-13, C-14, and C-17, thus confirming their position in the C/D ring system.

  • Confirm the Final Structure: Once all the signals are assigned, verify that the complete set of 1D and 2D NMR data is consistent with the proposed structure of 3,23-Dioxocycloart-24-en-26-oic acid.

Caption: Generalized structure of a cycloartane triterpenoid.

The structural elucidation of complex natural products like 3,23-Dioxocycloart-24-en-26-oic acid is a challenging but essential task in natural product chemistry and drug discovery. A combination of 1D and 2D NMR experiments provides the necessary tools for a complete and unambiguous assignment of the proton and carbon signals, leading to the confirmation of the molecular structure. This application note has outlined a comprehensive protocol and a logical workflow that can be applied to the characterization of this and other related cycloartane triterpenoids. The provided representative data and the explanation of key spectral features will serve as a valuable guide for researchers in this field.

References

Sources

Application Note: In Vitro Cytotoxicity Assay Protocol for Triterpenoid Acids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Triterpenoid acids (e.g., ursolic acid, oleanolic acid, betulinic acid) represent a class of pentacyclic phytochemicals with potent anti-neoplastic and anti-inflammatory properties.[1][2][3] However, their high lipophilicity and poor aqueous solubility create significant reproducibility challenges in in vitro assays. Standard protocols often fail due to compound precipitation ("crashing out") in culture media, leading to false-negative cytotoxicity data or optical interference in colorimetric assays. This guide provides a validated, high-fidelity protocol for assessing triterpenoid cytotoxicity, emphasizing solubility management, vehicle control, and artifact elimination.

Introduction & Mechanistic Context[1][4][5][6][7][8][9][10][11][12]

The Hydrophobicity Challenge

Triterpenoid acids are characterized by a rigid pentacyclic skeleton, making them nearly insoluble in water but soluble in organic solvents like DMSO or DMF.

  • The Problem: When a concentrated DMSO stock is spiked directly into aqueous cell culture media, the rapid change in polarity can cause the triterpenoid to precipitate immediately. These micro-precipitates are often invisible to the naked eye but settle on the cell monolayer, causing physical stress (non-specific toxicity) or scattering light (interfering with absorbance readings).

  • The Solution: This protocol utilizes a Stepwise Dilution Method and a Pre-Treatment Solubility Validation step to ensure bioavailable delivery.

Mechanism of Action (MOA)

Understanding the MOA is crucial for interpreting time-dependent cytotoxicity. Triterpenoids typically induce apoptosis via the intrinsic mitochondrial pathway:

  • Membrane Interaction: Modulation of membrane fluidity and lipid rafts.

  • Mitochondrial Stress: Loss of mitochondrial membrane potential (

    
    ).
    
  • Signaling: Downregulation of Bcl-2, upregulation of Bax, and activation of Caspase-3/9.

  • Result: Apoptosis (Programmed Cell Death) rather than immediate necrosis.

Experimental Design & Pre-Validation

Vehicle Selection
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered (0.2 µm).

  • Alternative: Ethanol (less recommended due to higher volatility and toxicity to some cell lines).

  • Constraint: Final DMSO concentration in the well must be

    
     0.5% (v/v) , ideally 
    
    
    
    0.1%.
Assay Selection Matrix

While MTT is the gold standard, triterpenoids can occasionally interfere with tetrazolium reduction if they impact mitochondrial dehydrogenase activity directly.

Assay TypeMechanismRecommendation for Triterpenoids
MTT Mitochondrial Reductase (Formazan)Standard. Robust, but requires solubilization step.[4][5]
MTS/WST-1 Soluble FormazanGood. Eliminates solubilization step; less prone to precipitate interference.
ATP (Luciferase) Cellular ATP LevelsHigh Sensitivity. Best for confirming MTT results if interference is suspected.
LDH Release Membrane IntegritySecondary. Measures necrosis/late apoptosis; good for distinguishing lytic toxicity.

Materials & Reagents

  • Test Compounds: Ursolic Acid, Oleanolic Acid, or Betulinic Acid (Purity

    
     98%).
    
  • Solvent: DMSO (Sigma-Aldrich, Hybridoma grade).

  • Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-Diphenyltetrazolium Bromide), 5 mg/mL in PBS.

  • Solubilization Buffer: 100% DMSO or SDS-HCl solution.

  • Cells: Adherent cancer cell lines (e.g., MCF-7, HepG2, A549) in exponential growth phase.

Validated Step-by-Step Protocol

Phase 1: Stock Preparation (Critical)
  • Step 1: Prepare a 20 mM stock solution in 100% DMSO.

    • Note: 50 mM is possible but often requires sonication and warming (

      
      ).[6] 100 mM is unstable and prone to crashing out.
      
  • Step 2: Vortex vigorously for 1 minute. Inspect for clarity.

  • Step 3: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Phase 2: The "Stepwise" Dilution

Do not add 20 mM stock directly to the cell plate.

  • Pre-warm culture media to

    
    . Cold media accelerates precipitation.
    
  • Intermediate Dilution: Prepare a 2x or 10x working solution in a separate tube.

    • Example: To achieve 50 µM final conc., dilute stock into media to make 100 µM (2x).

    • Technique: Add the DMSO stock dropwise to the media while swirling the media.[7] Do not squirt DMSO against the tube wall.

  • Visual Check (Self-Validation): Hold the tube up to the light. If it looks cloudy or "milky," the compound has precipitated.[7]

    • Correction: Sonicate the media for 5-10 mins at

      
      . If it remains cloudy, the concentration is above the solubility limit (solubility for these acids is typically capped at ~100 µM in aqueous media).
      
Phase 3: Cell Seeding & Treatment
  • Seeding: Seed cells (3,000 - 5,000 cells/well) in 96-well plates.

  • Incubation: Allow attachment for 24 hours.

  • Treatment: Remove old media. Add 100 µL of the pre-warmed, intermediate dilution media.

    • Controls:

      • Negative Control: Media only.

      • Vehicle Control: Media + DMSO (at the highest % used in treatment, e.g., 0.5%). Crucial for validity.

      • Positive Control: Doxorubicin or standard apoptosis inducer.

  • Duration: Incubate for 24, 48, or 72 hours (48h is standard for triterpenoids).

Phase 4: MTT Assay Execution
  • Microscopy Check: Before adding MTT, inspect wells under a microscope. Look for needle-like crystals (compound precipitate) vs. healthy cells. If crystals are present, they will skew absorbance.

  • MTT Addition: Add 10 µL of MTT stock (5 mg/mL) to each well.

  • Incubation: Incubate 3-4 hours at

    
    .
    
  • Solubilization:

    • Carefully aspirate media (do not disturb purple formazan crystals).

    • Add 100 µL DMSO to dissolve crystals.[8]

    • Optimization: Shake plate on an orbital shaker for 15 mins.

  • Measurement: Read Absorbance at 570 nm (reference 630 nm).

Data Analysis & Troubleshooting

Calculating IC50


  • Plot Log(Concentration) vs. % Viability.

  • Use Non-linear regression (Sigmoidal dose-response) to determine IC50.

Troubleshooting Table
IssueCauseSolution
High Background OD Compound precipitationWash cells with PBS before adding MTT. Use MTS assay instead.
Low Reproducibility Pipetting error or evaporationUse multi-channel pipettes; fill edge wells with PBS (evaporation barrier).
No Toxicity at High Dose Solubility limit reachedThe compound crashed out; effective concentration is lower than calculated.
Vehicle Toxicity DMSO % too highEnsure DMSO < 0.5%. Normalize data to Vehicle Control, not Media Control.
Reference IC50 Values (Triterpenoids)

For benchmarking purposes only. Values vary by cell line.

CompoundCell LineIC50 Range (µM)Reference
Betulinic Acid Melanoma (A375)1.5 - 5.0[1]
Ursolic Acid Breast (MCF-7)15 - 25[2]
Oleanolic Acid Colon (HCT116)20 - 40[3]
Oleanolic Acid Lung (A549)40 - 60[3]

Visualization: Experimental Workflow

Triterpenoid_Protocol Start Start: Stock Preparation (20mM in 100% DMSO) Dilution Stepwise Dilution (Into pre-warmed Media) Start->Dilution Check Visual Solubility Check (Is solution cloudy?) Dilution->Check Sonicate Sonicate / Warm (37°C, 10 mins) Check->Sonicate Yes (Cloudy) Seed Cell Seeding (96-well, 24h attachment) Check->Seed No (Clear) Sonicate->Check Treat Treatment (Add compound, 48h Incubation) Seed->Treat Inspect Microscopic Inspection (Check for crystals) Treat->Inspect MTT MTT Assay (Add dye -> Solubilize -> Read) Inspect->MTT

Caption: Logic flow for triterpenoid cytotoxicity screening, emphasizing the critical solubility checkpoint.

Visualization: Mechanism of Action[6][15]

MOA_Triterpenoids Drug Triterpenoid Acid (Ursolic/Betulinic) Mito Mitochondria (Target) Drug->Mito Permeabilization Bcl2 Bcl-2 (Anti-apoptotic) Mito->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Mito->Bax Upregulation CytoC Cytochrome C Release Bax->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Simplified signaling pathway showing triterpenoid-induced intrinsic apoptosis via mitochondrial stress.

References

  • Zuco, V., et al. (2002). "Selective cytotoxicity of betulinic acid on tumor cell lines, but not on normal cells."[9] Cancer Letters, 175(1), 17-25. Link

  • Wang, J.S., et al. (2012). "Ursolic acid induces apoptosis by suppressing the expression of FoxM1 in MCF-7 human breast cancer cells." Medical Oncology, 29, 10-15. Link

  • Li, J., et al. (2014). "Oleanolic acid induces apoptosis and autophagy via the ROS/JNK signaling pathway in human colorectal cancer cells." Chemico-Biological Interactions, 218, 98-105. Link

  • BenchChem Technical Support. (2025). "Managing Oleanolic Acid in Cell Culture: Solubility and Precipitation Protocols." Link

  • Sigma-Aldrich. "MTT Cell Proliferation Assay Protocol." Link

Sources

Synthesis of 3,23-Dioxocycloart-24-en-26-oic Acid Derivatives: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 3,23-dioxocycloart-24-en-26-oic acid and its derivatives. These cycloartane triterpenoids are of significant interest due to their potential therapeutic applications, including anti-cancer and anti-inflammatory properties. This document is structured to provide not only step-by-step instructions but also the scientific rationale behind the chosen synthetic strategies, empowering researchers to understand, adapt, and troubleshoot the described procedures.

Introduction: The Significance of Cycloartane Triterpenoids

Cycloartane triterpenoids are a class of natural products characterized by a distinctive tetracyclic core structure featuring a cyclopropane ring.[1] This unique structural motif imparts specific conformational properties that are often associated with their diverse biological activities.[2] The target molecule, 3,23-dioxocycloart-24-en-26-oic acid, possesses key functional groups—two ketones and an α,β-unsaturated carboxylic acid—that are anticipated to be crucial for its bioactivity, potentially acting as Michael acceptors or engaging in specific receptor interactions. The synthesis of derivatives of this natural product allows for the exploration of structure-activity relationships (SAR), a critical step in drug discovery and development.

Proposed Synthetic Strategy

The synthesis of 3,23-dioxocycloart-24-en-26-oic acid can be strategically approached from the readily available and naturally abundant cycloartane triterpenoid, cycloartenol.[3][4] Cycloartenol serves as an excellent starting material as it already contains the characteristic cycloartane skeleton and a C-3 hydroxyl group that can be readily oxidized.[5] The synthetic route outlined below involves a series of selective oxidations and the construction of the unsaturated acid side chain.

Synthetic Pathway Cycloartenol Cycloartenol (Starting Material) Cycloartenone Cycloartenone (Intermediate 1) Cycloartenol->Cycloartenone Step 1: Oxidation of C-3 OH Hydroxy_ketone 3-Oxo-23-hydroxycycloart-24-ene (Intermediate 2) Cycloartenone->Hydroxy_ketone Step 2: Allylic Oxidation at C-23 Diketone 3,23-Dioxocycloart-24-ene (Intermediate 3) Hydroxy_ketone->Diketone Step 3: Oxidation of C-23 OH Unsaturated_ester Methyl 3,23-dioxocycloart-24-en-26-oate (Intermediate 4) Diketone->Unsaturated_ester Step 4: Horner-Wadsworth-Emmons Olefination Target_molecule 3,23-Dioxocycloart-24-en-26-oic acid (Target Molecule) Unsaturated_ester->Target_molecule Step 5: Ester Hydrolysis

Caption: Proposed synthetic pathway for 3,23-Dioxocycloart-24-en-26-oic acid.

Experimental Protocols

Materials and General Methods: All reagents should be of analytical grade and used as received unless otherwise noted. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates. Purification of compounds should be performed by column chromatography using silica gel.[6] Characterization of synthesized compounds should be carried out using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C NMR) and mass spectrometry (MS).

Step 1: Synthesis of Cycloartenone (Intermediate 1)

Principle: The C-3 hydroxyl group of cycloartenol is selectively oxidized to a ketone using Jones reagent. Jones oxidation is a robust and efficient method for the oxidation of secondary alcohols to ketones.[7][8]

Protocol:

  • Dissolve cycloartenol (1.0 g, 2.34 mmol) in acetone (50 mL).

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise to the stirred solution until a persistent orange color is observed.[9]

  • Continue stirring at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the dropwise addition of isopropanol until the orange color disappears and a green precipitate forms.

  • Filter the reaction mixture through a pad of Celite and wash the filter cake with acetone.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether (100 mL) and wash with water (3 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford cycloartenone as a white solid.

Characterization of Cycloartenone:

ParameterExpected Value
Appearance White solid
¹H NMR Absence of the C-3 proton signal around δ 3.2-3.4 ppm.
¹³C NMR Appearance of a carbonyl signal around δ 217 ppm.
MS (ESI+) m/z [M+H]⁺ calculated for C₃₀H₄₉O: 425.38; found: 425.4.
Step 2: Synthesis of 3-Oxo-23-hydroxycycloart-24-ene (Intermediate 2)

Principle: An allylic oxidation is performed to introduce a hydroxyl group at the C-23 position. This can be achieved using selenium dioxide, a common reagent for the allylic hydroxylation of alkenes.

Protocol:

  • Dissolve cycloartenone (1.0 g, 2.35 mmol) in a mixture of dioxane (40 mL) and water (1 mL).

  • Add selenium dioxide (0.39 g, 3.53 mmol) to the solution.

  • Reflux the reaction mixture for 4 hours, monitoring the progress by TLC.

  • Cool the reaction to room temperature and filter to remove elemental selenium.

  • Dilute the filtrate with ethyl acetate (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-oxo-23-hydroxycycloart-24-ene.

Characterization of 3-Oxo-23-hydroxycycloart-24-ene:

ParameterExpected Value
Appearance White or off-white solid
¹H NMR Appearance of a new proton signal for the C-23 carbinol proton.
¹³C NMR Appearance of a new carbon signal for the C-23 carbinol carbon.
MS (ESI+) m/z [M+H]⁺ calculated for C₃₀H₄₉O₂: 441.37; found: 441.4.
Step 3: Synthesis of 3,23-Dioxocycloart-24-ene (Intermediate 3)

Principle: The newly introduced C-23 secondary alcohol is oxidized to a ketone using pyridinium chlorochromate (PCC). PCC is a milder oxidizing agent than Jones reagent and is suitable for this transformation without affecting other sensitive functional groups.[10][11]

Protocol:

  • Suspend pyridinium chlorochromate (PCC) (1.0 g, 4.64 mmol) in anhydrous dichloromethane (50 mL).

  • Add a solution of 3-oxo-23-hydroxycycloart-24-ene (1.0 g, 2.27 mmol) in anhydrous dichloromethane (20 mL) to the PCC suspension.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Dilute the reaction mixture with diethyl ether (100 mL) and filter through a pad of silica gel, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 3,23-dioxocycloart-24-ene as a solid.

Characterization of 3,23-Dioxocycloart-24-ene:

ParameterExpected Value
Appearance White solid
¹H NMR Disappearance of the C-23 carbinol proton signal.
¹³C NMR Appearance of a second carbonyl signal.
MS (ESI+) m/z [M+H]⁺ calculated for C₃₀H₄₇O₂: 439.36; found: 439.4.
Step 4: Synthesis of Methyl 3,23-dioxocycloart-24-en-26-oate (Intermediate 4)

Principle: The α,β-unsaturated ester side chain is constructed using the Horner-Wadsworth-Emmons (HWE) reaction.[12][13] This reaction involves the olefination of the C-23 ketone with a phosphonate ylide, which typically provides good E-selectivity.[14]

Protocol:

  • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 0.13 g, 3.26 mmol) in anhydrous tetrahydrofuran (THF) (30 mL) at 0 °C, add triethyl phosphonoacetate (0.65 mL, 3.26 mmol) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of 3,23-dioxocycloart-24-ene (1.0 g, 2.28 mmol) in anhydrous THF (20 mL) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain methyl 3,23-dioxocycloart-24-en-26-oate.

Characterization of Methyl 3,23-dioxocycloart-24-en-26-oate:

ParameterExpected Value
Appearance White or pale yellow solid
¹H NMR Appearance of signals for the α,β-unsaturated ester protons and the methyl ester protons (around δ 3.7 ppm).
¹³C NMR Appearance of signals for the ester carbonyl and the olefinic carbons of the unsaturated system.
MS (ESI+) m/z [M+H]⁺ calculated for C₃₃H₅₁O₄: 511.38; found: 511.4.
Step 5: Synthesis of 3,23-Dioxocycloart-24-en-26-oic acid (Target Molecule)

Principle: The final step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by acidic workup.[12]

Protocol:

  • Dissolve methyl 3,23-dioxocycloart-24-en-26-oate (1.0 g, 1.96 mmol) in a mixture of methanol (40 mL) and THF (10 mL).

  • Add a 2 M aqueous solution of lithium hydroxide (10 mL).

  • Stir the reaction mixture at room temperature overnight.

  • Remove the organic solvents under reduced pressure.

  • Dilute the aqueous residue with water (50 mL) and wash with diethyl ether (2 x 30 mL) to remove any unreacted starting material.

  • Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid at 0 °C.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3,23-dioxocycloart-24-en-26-oic acid.

Characterization of 3,23-Dioxocycloart-24-en-26-oic acid:

ParameterExpected Value
Appearance White solid
¹H NMR Disappearance of the methyl ester signal and the appearance of a broad singlet for the carboxylic acid proton.
¹³C NMR A shift in the carbonyl signal of the ester to that of a carboxylic acid.
MS (ESI+) m/z [M+H]⁺ calculated for C₃₀H₄₅O₄: 469.33; found: 469.3.

Safety Precautions

  • Chromium Reagents: Jones reagent and PCC are chromium(VI) compounds, which are toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Sodium Hydride: Sodium hydride is a flammable solid and reacts violently with water. Handle in an inert atmosphere (e.g., under nitrogen or argon).

  • General Precautions: Always follow standard laboratory safety procedures.

Conclusion

This guide presents a detailed and rational synthetic route for the preparation of 3,23-dioxocycloart-24-en-26-oic acid and its derivatives, starting from the readily available natural product, cycloartenol. The protocols provided are based on well-established organic transformations and are designed to be reproducible. By understanding the principles behind each step, researchers can adapt these methods for the synthesis of a variety of cycloartane derivatives for further biological evaluation.

References

  • Cycloartenol - Wikipedia. [Link]

  • Jones Oxidation - Chemistry Steps. [Link]

  • Biosynthesis of Cholesterol and Other Sterols | Chemical Reviews - ACS Publications. [Link]

  • Cycloartenol-derived sterol biosynthesis in the Peronosporales - PMC - NIH. [Link]

  • The Chemical Structure and Bioactivity of Cycloartane-type Compounds | Bentham Science. [Link]

  • Jones Oxidation - Reaction Repo Documentation. [Link]

  • Jones Oxidation of Alcohols in Organic Chemistry - YouTube. [Link]

  • Jones oxidation - Wikipedia. [Link]

  • Basic Hydrolysis of Esters - Saponification - Master Organic Chemistry. [Link]

  • Pyridinium chlorochromate - Wikipedia. [Link]

  • Two Cycloartenol Synthases for Phytosterol Biosynthesis in Polygala tenuifolia Willd - MDPI. [Link]

  • Horner–Wadsworth–Emmons reaction - Wikipedia. [Link]

  • Dual biosynthetic pathways to phytosterol via cycloartenol and lanosterol in Arabidopsis. [Link]

  • A Short Review of Methods for the Allylic Oxidation of Δ5 Steroidal Compounds to Enones. [Link]

  • Jones Oxidation - Organic Chemistry Portal. [Link]

  • Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products - CONICET. [Link]

  • Horner-Wadsworth-Emmons Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. [Link]

  • Jones oxidation - Sciencemadness Wiki. [Link]

  • HWE reaction protocols frequently found in the literature. | Download Table - ResearchGate. [Link]

  • (PDF) Isolation of cycloartane-type from fruit peel of baby banana (Musa acuminata) by means of high- speed countercurrent chromatography - ResearchGate. [Link]

  • Structure of cycloartenone 1 and cycloartenol 2. - ResearchGate. [Link]

  • Cycloartane-type triterpenoids and steroids from Trichilia connaroides and their multidrug resistance reversal activities - ResearchGate. [Link]

  • PCC reagent: Definition, Preparation, Reaction & Mechanism - Chemistry Learner. [Link]

  • Catalytic Allylic Oxidation of Cyclic Enamides and 3,4-Dihydro-2H-Pyrans by TBHP - PMC. [Link]

  • Column Chromatography As A Tool For Purification. [Link]

Sources

Troubleshooting & Optimization

Navigating the Challenges of Triterpenoid Acid Solubility in DMSO: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for improving the solubility of triterpenoid acids in Dimethyl Sulfoxide (DMSO). As a Senior Application Scientist, I understand the critical role that sample preparation plays in the success of your research. Triterpenoid acids, a promising class of natural compounds with diverse pharmacological activities, often present significant solubility challenges that can hinder drug discovery and development.[1][2] This guide is designed to provide you with practical, evidence-based solutions to overcome these hurdles and ensure the integrity of your experimental results.

Understanding the Core Problem: Why Triterpenoid Acids and DMSO Can Be a Difficult Match

Triterpenoid acids are characterized by a large, rigid, and generally nonpolar pentacyclic or tetracyclic carbon skeleton, which makes them inherently lipophilic.[3] The acidic functional group, typically a carboxylic acid, adds a polar characteristic to the molecule. This amphipathic nature can lead to complex solubility behavior.

DMSO is a powerful, polar aprotic solvent, widely used in drug discovery for its ability to dissolve a broad range of both polar and nonpolar compounds.[4][5][6] However, the "like dissolves like" principle isn't always straightforward. The bulky, hydrophobic core of triterpenoid acids can resist effective solvation even in DMSO, leading to issues like incomplete dissolution, precipitation upon dilution, and the formation of aggregates.[7]

Frequently Asked Questions (FAQs)

Q1: I've added my triterpenoid acid to DMSO, but it's not completely dissolving. What's my first step?

A1: Initial insolubility is a common issue. Before resorting to more complex methods, try the following simple, yet often effective, techniques:

  • Vortexing: Vigorous mixing is the first and simplest step to aid dissolution.[8]

  • Gentle Heating: Warming the solution to 37-40°C can increase the kinetic energy of both the solvent and solute molecules, facilitating the dissolution process.[8] However, always ensure your compound is thermally stable to avoid degradation.

  • Sonication: Using a bath sonicator provides mechanical energy to break down solute particles and enhance their interaction with the solvent.[8][9][10]

Q2: My triterpenoid acid dissolved in DMSO initially, but it precipitated out of solution after a freeze-thaw cycle. Why did this happen and what can I do?

A2: Precipitation after freeze-thaw cycles is often due to the absorption of atmospheric moisture by DMSO.[10] Even small amounts of water can decrease the solubility of hydrophobic compounds in DMSO.[10]

  • Prevention: Store your DMSO stock solutions in a desiccator or under an inert gas (like argon or nitrogen) to minimize moisture absorption. Use fresh, anhydrous DMSO whenever possible.

  • Remediation: If precipitation has already occurred, you can often redissolve the compound by gentle heating and sonication.[10]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assays without causing toxicity?

A3: As a general guideline, the final concentration of DMSO in most cell culture experiments should be kept below 0.5% to avoid cytotoxicity.[8] However, this tolerance can vary significantly between different cell lines. It is crucial to perform a vehicle control experiment with the same final DMSO concentration to assess its specific effects on your cells.

Troubleshooting Guide: A Deeper Dive into Solubility Enhancement

When basic methods are insufficient, a more systematic approach is required. The following Q&A section addresses more complex solubility issues with detailed, scientifically-grounded solutions.

Issue 1: Persistent Insolubility Despite Basic Methods

Q: I've tried vortexing, gentle heating, and sonication, but my triterpenoid acid still won't fully dissolve in DMSO. What are my next options?

A: When physical methods fail, it's time to consider chemical and formulation strategies to alter the physicochemical properties of your compound or the solvent system.

Solution 1: pH Adjustment and Salt Formation

  • The "Why": Triterpenoid acids are weak acids.[11] By increasing the pH of the solution with a base, you can deprotonate the carboxylic acid group, forming a more polar and, therefore, more water-soluble salt.[12][13][14][15][16] While this is more commonly applied in aqueous solutions, the principle can also aid in creating more soluble species that are compatible with DMSO, especially when preparing stock solutions that will be further diluted in aqueous buffers.

  • The "How":

    • Prepare a concentrated stock solution of a suitable base (e.g., sodium hydroxide or potassium hydroxide) in an appropriate solvent.

    • Add the base dropwise to your triterpenoid acid suspension in DMSO while monitoring the pH (if in a mixed solvent system) or simply observing for dissolution.

    • Be mindful that excessive pH changes can affect the stability and activity of your compound.

Solution 2: Co-solvent Systems

  • The "Why": A co-solvent is a second solvent added in small quantities to enhance the solubilizing power of the primary solvent.[17] For triterpenoid acids in DMSO, a less polar co-solvent can sometimes improve the solvation of the hydrophobic regions of the molecule. Conversely, if you are preparing a DMSO stock for dilution into an aqueous medium, a water-miscible co-solvent can help bridge the polarity gap and prevent precipitation.[18][19]

  • The "How":

    • Commonly used co-solvents with DMSO for subsequent aqueous dilution include polyethylene glycol (PEG) 400, propylene glycol, and ethanol.[9][18][19]

    • Experiment with different ratios of DMSO to the co-solvent to find the optimal mixture for your specific triterpenoid acid. A step-wise approach, starting with a small percentage of the co-solvent, is recommended.

Solution 3: Use of Surfactants

  • The "Why": Surfactants, or surface-active agents, are amphipathic molecules that can form micelles in solution. These micelles have a hydrophobic core and a hydrophilic exterior.[20] Poorly soluble compounds like triterpenoid acids can be encapsulated within the hydrophobic core of these micelles, effectively increasing their apparent solubility in the bulk solvent.[12]

  • The "How":

    • Common surfactants used in pharmaceutical formulations include Polysorbate 80 (Tween 80) and Pluronic F68.[18][21]

    • Add a small amount of the surfactant to your DMSO/triterpenoid acid mixture and observe for improved dissolution. It's important to consider the potential effects of the surfactant on your downstream assays.

Issue 2: Precipitation Upon Dilution in Aqueous Buffer

Q: My triterpenoid acid forms a clear solution in 100% DMSO, but it immediately precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?

A: This is a very common and frustrating problem known as "crashing out." It occurs because the highly hydrophobic triterpenoid acid is no longer soluble when the solvent environment changes from the highly organic DMSO to a predominantly aqueous one.

Solution 1: Optimize the Dilution Process

  • The "Why": The way you dilute your DMSO stock can significantly impact whether your compound stays in solution. Rapidly adding the DMSO stock to the aqueous buffer can create localized areas of high compound concentration, leading to immediate precipitation.

  • The "How":

    • Stir Vigorously: Always add the DMSO stock to the aqueous buffer while the buffer is being vortexed or stirred vigorously. This ensures rapid and even dispersion of the compound.

    • Dilute in Steps: Instead of a single large dilution, perform a series of smaller, stepwise dilutions. This gradual change in the solvent environment can help keep the compound in solution.

Solution 2: Employ Formulation Strategies

  • The "Why": If optimizing the dilution process isn't enough, you'll need to use formulation techniques to create a more stable solution.

  • The "How":

    • Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[22] They can encapsulate hydrophobic molecules like triterpenoid acids, forming a water-soluble complex.[18][22] Beta-cyclodextrin and its derivatives are commonly used.[18]

    • Liposomal or Micellar Formulations: Encapsulating your triterpenoid acid in liposomes or micelles can dramatically improve its aqueous solubility and stability.[18] These lipid-based nanoparticles can be prepared using various techniques.

Experimental Protocols

Protocol 1: Stepwise Approach to Solubilization in DMSO
  • Initial Attempt:

    • Weigh a precise amount of the triterpenoid acid into a clean, dry vial.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration.

    • Vortex vigorously for 1-2 minutes.

    • Visually inspect for any undissolved material.

  • If Undissolved - Sonication:

    • Place the vial in a bath sonicator for 10-15 minutes.[8]

    • Visually inspect again.

  • If Still Undissolved - Gentle Heating:

    • Place the vial in a water bath or heating block at 37-40°C for 15-30 minutes, with intermittent vortexing.[8]

    • Allow the solution to cool to room temperature and inspect for any precipitation.

Protocol 2: Aqueous Buffer Compatibility Test
  • Prepare a high-concentration stock solution of your triterpenoid acid in 100% DMSO.

  • Set up a series of microcentrifuge tubes, each containing your aqueous assay buffer.

  • Prepare a dilution series of your DMSO stock into the buffer to achieve a range of final DMSO concentrations (e.g., 5%, 2%, 1%, 0.5%, 0.1%).

  • Vortex each tube immediately after adding the DMSO stock.

  • Incubate the tubes at the assay temperature for a set period (e.g., 1-2 hours).

  • Visually inspect for any signs of precipitation. For a more quantitative assessment, you can measure the turbidity using a spectrophotometer or nephelometer.[23][24]

Data Presentation

Table 1: Solubility of Selected Triterpenoid Acids in DMSO

Triterpenoid AcidMolecular Weight ( g/mol )Solubility in DMSO at 25°C (mg/mL)
Oleanolic Acid456.7~10-20
Ursolic Acid456.7~10-20
Betulinic Acid456.7~5-15

Note: These are approximate values and can vary depending on the purity of the compound and the DMSO.

Visualizing the Concepts

Caption: Troubleshooting workflow for dissolving triterpenoid acids in DMSO.

Conclusion

Improving the solubility of triterpenoid acids in DMSO is a multi-faceted challenge that often requires a combination of physical and chemical techniques. By understanding the underlying principles of solubility and systematically applying the troubleshooting strategies outlined in this guide, researchers can overcome these obstacles and unlock the full potential of these valuable natural compounds. Remember to always validate your solubilization method to ensure it does not interfere with your downstream applications.

References

  • Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]

  • Pharmaoffer. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. Retrieved February 23, 2026, from [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, September 21). What should I do if carnosic acid exceeds its solubility?. Retrieved February 23, 2026, from [Link]

  • Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2023, January 27). Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds. Retrieved February 23, 2026, from [Link]

  • Basicmedical Key. (2017, May 8). Improving the Water Solubility of Poorly Soluble Drugs. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Retrieved February 23, 2026, from [Link]

  • American Chemical Society. (2021, September 20). Dimethyl sulfoxide. Retrieved February 23, 2026, from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved February 23, 2026, from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved February 23, 2026, from [Link]

  • Quora. (2024, October 30). How can dimethyl sulfoxide enhance solubility in lab applications?. Retrieved February 23, 2026, from [Link]

  • Hielscher Ultrasonics. (2020, April 21). Improved Remdesivir Solubility by Sonication. Retrieved February 23, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2024, December 10). Can DMSO be used to improve solubility and bioavailability of poorly soluble or bioavailable medicinals (like curcumin)?. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Retrieved February 23, 2026, from [Link]

  • YouTube. (2017, October 27). Solubility enhancement by cosolvent | Physical Lab | Exp. 3. Retrieved February 23, 2026, from [Link]

  • Google Patents. (n.d.). US6656970B2 - Method and compositions for solubilization of pentacyclic triterpenes.
  • CABI Digital Library. (n.d.). Triterpenoids and Saponins. Retrieved February 23, 2026, from [Link]

  • ACS Publications. (2022, December 21). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter. Retrieved February 23, 2026, from [Link]

  • PubMed. (2005, September 15). High throughput sonication: evaluation for compound solubilization. Retrieved February 23, 2026, from [Link]

  • MDPI. (2024, August 16). Potential Pharmacological Properties of Triterpene Derivatives of Ursolic Acid. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Purification and antioxidant properties of triterpenic acids from blackened jujube (Ziziphus jujuba Mill.) by macroporous resins. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Enhanced Water Solubility and Anti-Tumor Activity of Oleanolic Acid through Chemical Structure Modification. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). Pentacyclic triterpenoid ursolic acid interferes with mast cell activation via a lipid-centric mechanism affecting FcεRI signalosome functions. Retrieved February 23, 2026, from [Link]

  • National Center for Biotechnology Information. (2022, May 25). Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2025, December 13). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2017, September 20). Dissolving Plant Extract in 4% DMSO and Sonication?. Retrieved February 23, 2026, from [Link]

  • International Journal of Pharmaceutical and Chemical Sciences. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved February 23, 2026, from [Link]

  • Maximum Academic Press. (2025, March 12). Extraction of triterpenoids from Carya cathayensisSarg. husks and enhancement of their antibacterial properties by. Retrieved February 23, 2026, from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved February 23, 2026, from [Link]

  • Chemistry Steps. (n.d.). The Effect of pH on Solubility. Retrieved February 23, 2026, from [Link]

  • MDPI. (2018, May 26). Solubility Improvement of Benexate through Salt Formation Using Artificial Sweetener. Retrieved February 23, 2026, from [Link]

  • PubMed. (n.d.). New preparation of triterpenoid-3-sulfates by the use of SO3-DMSO complex. Retrieved February 23, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of DMSO on the aggregation kinetics of 3CLpro peptide substrate.... Retrieved February 23, 2026, from [Link]

  • ResearchGate. (2022, July 6). What is the highest concentration of DMSO which does not exhibit anti-inflammatory activity in mice?. Retrieved February 23, 2026, from [Link]

Sources

Technical Support Center: Purification of 3,23-Dioxocycloart-24-en-26-oic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Isolation, Purification, and Isomer Differentiation of 3,23-Dioxocycloart-24-en-26-oic acid (CAS: 870456-88-5)

Diagnostic & Triage: What is your primary challenge?

Before proceeding to the detailed protocols, identify the specific bottleneck in your workflow.

SymptomProbable CauseRecommended Module
Broad, tailing peaks in HPLCUnsuppressed carboxylic acid ionization[Go to Module 2.1]
Doublet peaks (split apex)E/Z geometrical isomerization or C-20 epimers[Go to Module 2.2]
Co-elution with major impuritiesPresence of Mangiferonic acid (lacking 23-oxo)[Go to Module 2.3]
Low recovery after dryingLactonization or decarboxylation (thermal instability)[Go to FAQ 1]

Technical Troubleshooting Guides

Module 1: Pre-Fractionation & Enrichment

Context: Crude extracts (typically from Abies bark or Gardenia) contain complex mixtures of neutral triterpenes and acidic congeners. Direct HPLC injection often leads to column fouling.

Q: My crude extract is clogging the guard column. How do I enrich the acidic fraction efficiently?

A: You must separate the neutral triterpenes (like cycloartenol) from the acidic triterpenes (your target) using a chemically active liquid-liquid extraction (LLE).

Protocol:

  • Dissolution: Dissolve crude extract in Diethyl Ether (Et₂O) . Avoid Chloroform if possible to prevent emulsion formation with basic buffers.

  • Base Partition: Extract with 5% NaHCO₃ (aq) (3x).

    • Why: The carboxylic acid at C-26 (pKa ~4.5–5.0) will ionize and move to the aqueous phase. Neutral triterpenes remain in the ether.

    • Note: Do not use NaOH, as strong bases can induce aldol condensation or degradation of the 3,23-diketone system.

  • Acidification: Separate the aqueous layer, cool to 4°C, and acidify with 1M HCl to pH 2–3.

  • Recovery: Re-extract the cloudy aqueous phase with Ethyl Acetate (EtOAc) .

  • Drying: Wash with brine, dry over Na₂SO₄, and evaporate in vacuo at <40°C.

Validation: Run a TLC (Silica gel 60 F254).

  • Mobile Phase: Chloroform:Methanol:Formic Acid (95:5:0.1).

  • Visualization: Spray with 10% Sulfuric Acid in EtOH and heat. Cycloartanes typically turn purple/black.

  • Result: The target acid should appear at R_f 0.3–0.4, distinct from neutral sterols (R_f > 0.8).

Module 2: High-Resolution Separation (HPLC)

Context: Separating the 3,23-dioxo compound from its 3-oxo analog (Mangiferonic acid) and geometrical isomers.

Q: I see two peaks with very similar retention times. Is this the E/Z isomer or a contaminant?

A: This is the critical separation challenge. The C-24 double bond conjugated with the C-26 acid is susceptible to photo-isomerization (E vs Z). Additionally, the 3-oxo analog (Mangiferonic acid) often co-elutes.

2.1 Mobile Phase Optimization (Tailing Issues)

The C-26 carboxylic acid moiety causes peak tailing on standard C18 columns due to interaction with residual silanols.

  • Fix: Add 0.1% Formic Acid or 0.05% Trifluoroacetic acid (TFA) to both water and organic mobile phases. This suppresses ionization (keeping the molecule neutral) and sharpens the peak.

2.2 Stationary Phase Selection (Isomer Resolution)

Standard C18 columns often fail to separate the E/Z isomers or the 23-oxo vs 23-CH₂ congeners due to insufficient shape selectivity.

  • Recommendation: Switch to a C30 (Triacontyl) column or a Phenyl-Hexyl column.

    • Mechanism:[1] C30 columns offer higher steric selectivity, crucial for resolving the subtle shape differences between the planar side chain of the E-isomer and the bent Z-isomer [1].

    • Alternative: A PFP (Pentafluorophenyl) column can interact with the pi-electrons of the 24-en-26-oic system, offering orthogonal selectivity.

2.3 Gradient Protocol (Standardized)

Column: C30 Core-Shell, 2.6 µm, 150 x 4.6 mm. Flow: 1.0 mL/min.[2] Temp: 30°C. Detection: UV 254 nm (The 23-oxo-24-en-26-oic system is a conjugated en-dione-like chromophore, absorbing strongly).

Time (min)Solvent A (0.1% Formic Acid in H₂O)Solvent B (Acetonitrile)Event
060%40%Equilibration
2520%80%Linear Gradient
300%100%Wash
3560%40%Re-equilibration
  • Note: The 3,23-dioxo compound (more polar due to extra ketone) typically elutes before Mangiferonic acid (3-oxo).

Module 3: Structural Confirmation (NMR/MS)

Q: How do I definitively prove I have the 3,23-dioxo compound and not the 3-oxo isomer?

A: Rely on specific diagnostic signals in Carbon-13 NMR and Mass Spectrometry.

1. Mass Spectrometry (ESI-MS Negative Mode):

  • 3,23-dioxo: Molecular Ion [M-H]⁻ at m/z 467. (MW = 468).[3]

  • 3-oxo (Mangiferonic): Molecular Ion [M-H]⁻ at m/z 453. (MW = 454).

  • Differentiation: The mass difference of 14 Da (loss of oxygen + gain of 2H? No, difference is C=O vs CH2. Oxygen is 16, 2H is 2. Net difference 14). Wait, check formula:

    • Mangiferonic: C30H46O3 (one ketone, one acid). MW = 454.

    • 3,23-Dioxo: C30H44O4 (two ketones, one acid). MW = 468.[3]

    • Delta: 14 Da. This is easily resolvable by standard LC-MS.

2. NMR Diagnostics (500 MHz, CDCl₃):

  • C-23 Position:

    • 3,23-dioxo: Signal at δC ~200 ppm (Ketone carbonyl).

    • 3-oxo:[4] Signal at δC ~30–35 ppm (Methylene).

  • C-24 Olefinic Proton:

    • E-isomer: Typically δH ~6.8 ppm (triplet or dd).

    • Z-isomer: Shifted upfield (δH ~6.0 ppm) due to steric compression.

Workflow Visualization

The following diagram illustrates the decision logic for the purification process.

PurificationWorkflow Start Crude Plant Extract (Abies or Gardenia) LLE Liquid-Liquid Partition (Ether / 5% NaHCO3) Start->LLE OrganicPhase Organic Phase (Neutral Triterpenes) LLE->OrganicPhase Discard/Store AqPhase Aqueous Phase (Acidic Triterpenes) LLE->AqPhase Acidification Acidify (pH 3) & Extract w/ EtOAc AqPhase->Acidification TLC TLC Check (CHCl3:MeOH:FA) Acidification->TLC HPLC_Prep Prep-HPLC (C18 or C30 Column) TLC->HPLC_Prep Decision Resolution Sufficient? HPLC_Prep->Decision Pure Isolate & Lyophilize (Protect from Light) Decision->Pure Yes Trouble1 Co-elution w/ 3-oxo? Decision->Trouble1 No (Overlapping Peaks) Trouble2 Peak Tailing? Decision->Trouble2 No (Tailing) Action1 Switch to C30 Column or Phenyl-Hexyl Trouble1->Action1 Action1->HPLC_Prep Action2 Add 0.1% Formic Acid to Mobile Phase Trouble2->Action2 Action2->HPLC_Prep

Caption: Logical workflow for the enrichment and purification of acidic triterpenoids, featuring branching troubleshooting steps for common HPLC issues.

Frequently Asked Questions (FAQs)

Q1: My compound degrades during rotary evaporation. What is happening? A: The


-keto acid moiety (if present, though here the acid is at C26 and ketone at C23, so it is a 

-keto,

-unsaturated acid system) is relatively stable. However, the cyclopropane ring (cycloartane skeleton) can open under strong acidic conditions or high heat.
  • Solution: Keep water bath temperature <40°C . Use a nitrogen stream for the final drying step instead of prolonged vacuum exposure.

Q2: Can I use UV detection, or do I need ELSD? A: Unlike many triterpenes (like ursolic acid) which have weak UV absorption (205-210 nm), 3,23-dioxocycloart-24-en-26-oic acid has a conjugated system (C23=O conjugated with C24=C25-C26=O? No, usually the 23-oxo is separated by the 24-ene).

  • Correction: The structure is typically a 24-ene-26-oic acid. If a ketone is at 23, it forms an en-dione system (ketone-alkene-carbonyl). This provides a strong UV chromophore detectable at 240–254 nm . You do not strictly need ELSD, though it helps verify purity against non-UV-active impurities [2].

Q3: How do I store the purified fraction? A: Dissolve in DMSO or Methanol and store at -20°C . Ensure the vial is amber-colored or wrapped in foil. The conjugated double bond is susceptible to E/Z photo-isomerization under ambient light.

References

  • Nagarajan, S., & Rao, L. J. M. (2007).[5] Triterpenoids from swallow roots--a convenient HPLC method for separation.[2][5] Journal of Chromatographic Science, 45(4), 189–194.[5]

  • Thermo Fisher Scientific. (2012). Sensitive HPLC Method for Triterpenoid Analysis Using Charged Aerosol Detection with Improved Resolution. Application Note.

  • Schoss, K., et al. (2026).[6] Exploring techniques for extraction of silver fir (Abies alba): phytochemical composition, antioxidant activity and cell viability.[6][7] Pharmaceutical Biology.

  • MedChemExpress. (2024). 3,23-Dioxocycloart-24-en-26-oic acid Product Datasheet.

Sources

Technical Support Center: Stability of 3,23-Dioxocycloart-24-en-26-oic Acid in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,23-Dioxocycloart-24-en-26-oic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this natural triterpene. Here, we address common questions and challenges related to its stability in solution, ensuring the integrity and reproducibility of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of 3,23-Dioxocycloart-24-en-26-oic acid in solution?

A1: The stability of 3,23-Dioxocycloart-24-en-26-oic acid, like many triterpenoid acids, is susceptible to several environmental and chemical factors. The key contributors to its degradation in solution include:

  • pH Extremes: The carboxylic acid moiety and the ketone groups in the molecule's structure can be sensitive to highly acidic or alkaline conditions, which can catalyze hydrolysis or other rearrangements.[1][2] Some triterpenoid extracts have shown stability at a pH between 5.8 and 7.0, while being unstable in more extreme pH conditions.[1]

  • High Temperatures: As with many complex organic molecules, elevated temperatures can accelerate degradation pathways such as oxidation and isomerization.[1][2][3] It is generally advisable to handle and store solutions of this compound at controlled, cool temperatures unless experimental conditions require otherwise.

  • Oxidation: The presence of oxygen, especially in combination with light or heat, can lead to oxidative degradation of the molecule.[1] The double bond in the side chain (C24-C25) is a potential site for oxidation.

  • Light Exposure: Photodegradation can occur, particularly with exposure to UV light. This energy can initiate photochemical reactions, leading to the breakdown of the compound. Storing solutions in amber vials or in the dark is a crucial preventative measure.[4]

  • Solvent Choice: The purity and type of solvent can impact stability. Impurities in solvents can act as catalysts for degradation.[1] Additionally, the polarity and protic nature of the solvent can influence the rate of certain degradation reactions.

Q2: I'm observing a loss of my compound over time in my stock solution. What could be the cause and how can I troubleshoot this?

A2: A gradual loss of 3,23-Dioxocycloart-24-en-26-oic acid in a stock solution is a common stability issue. To troubleshoot this, consider the following systematic approach:

  • Review Storage Conditions:

    • Temperature: Are your stock solutions stored at the recommended temperature (typically -20°C or -80°C for long-term storage)? Frequent freeze-thaw cycles can also contribute to degradation and should be minimized by aliquoting the stock solution.

    • Light Exposure: Are the solutions protected from light? Use amber vials or wrap containers in aluminum foil.[4]

    • Atmosphere: For sensitive applications, consider purging the vial headspace with an inert gas like argon or nitrogen before sealing to minimize oxidation.[1]

  • Evaluate Solvent and Preparation:

    • Solvent Purity: Are you using high-purity, HPLC-grade solvents? Lower-grade solvents may contain impurities that can react with your compound.[1]

    • Water Content: If using an organic solvent, residual water could contribute to hydrolysis over time. Consider using anhydrous solvents if hydrolysis is suspected.

    • pH of the Solution: If your solvent is buffered or has an inherent pH, ensure it is within a stable range for the compound (near neutral is a good starting point).[1]

  • Perform a Forced Degradation Study: To systematically identify the cause, a forced degradation study can be invaluable.[5][6][7] This involves intentionally exposing your compound to harsh conditions to accelerate degradation and understand its liabilities.

Q3: How do I perform a forced degradation study for 3,23-Dioxocycloart-24-en-26-oic acid?

A3: A forced degradation or stress study is a critical step in understanding the stability of a compound and for developing a stability-indicating analytical method.[5][8] Here is a general protocol to assess the stability of 3,23-Dioxocycloart-24-en-26-oic acid.

Troubleshooting Guides

Guide 1: Investigating Unexpected Peaks in Chromatographic Analysis

If you observe unexpected peaks in your HPLC or LC-MS analysis of 3,23-Dioxocycloart-24-en-26-oic acid, it could indicate the presence of degradation products or impurities.

G start Unexpected Peaks in Chromatogram check_blank Analyze a Solvent Blank start->check_blank is_blank_clean Is the Blank Clean? check_blank->is_blank_clean contamination Source of Contamination: - Solvent - Glassware - System Carryover is_blank_clean->contamination No analyze_control Analyze a Freshly Prepared Standard is_blank_clean->analyze_control Yes is_control_clean Is the Fresh Standard Clean? analyze_control->is_control_clean impurity_issue Issue with Compound Purity: - Synthethic Impurity - Impurity from Isolation is_control_clean->impurity_issue No degradation_issue Degradation in Sample: - Perform Forced Degradation Study - Analyze Sample Preparation and Storage is_control_clean->degradation_issue Yes

Caption: Troubleshooting workflow for unexpected chromatographic peaks.

Guide 2: Protocol for a Forced Degradation Study

This protocol outlines the steps to investigate the stability of 3,23-Dioxocycloart-24-en-26-oic acid under various stress conditions.

Objective: To identify the degradation pathways and the primary factors affecting the stability of 3,23-Dioxocycloart-24-en-26-oic acid.

Materials:

  • 3,23-Dioxocycloart-24-en-26-oic acid

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Acids (e.g., 0.1 M HCl), Bases (e.g., 0.1 M NaOH), and Oxidizing agents (e.g., 3% H₂O₂)

  • pH meter

  • Temperature-controlled oven or water bath

  • Photostability chamber

  • HPLC or LC-MS system

Methodology:

  • Prepare a Stock Solution: Accurately prepare a stock solution of 3,23-Dioxocycloart-24-en-26-oic acid in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Set Up Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl.

    • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH.

    • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂.

    • Thermal Degradation: Place an aliquot of the stock solution in an oven at a set temperature (e.g., 60°C).

    • Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber.

    • Control: Keep an aliquot of the stock solution at the recommended storage condition (e.g., 4°C in the dark).

  • Incubation: Incubate the stressed samples for a defined period (e.g., 24, 48, 72 hours). It is advisable to take time points to monitor the progression of degradation.

  • Sample Analysis:

    • At each time point, withdraw a sample from each condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze all samples by a suitable analytical method (e.g., HPLC-UV or LC-MS) to quantify the remaining parent compound and detect any degradation products.

  • Data Interpretation: Compare the chromatograms of the stressed samples with the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Table 1: Example of Forced Degradation Study Conditions and Expected Outcomes

Stress ConditionReagent/ConditionIncubation Time (hours)Potential Degradation Pathway
Acid Hydrolysis 0.1 M HCl at 60°C24, 48, 72Isomerization, rearrangement of the cycloartane skeleton
Base Hydrolysis 0.1 M NaOH at RT24, 48, 72Epimerization, hydrolysis of any ester linkages (if present)
Oxidation 3% H₂O₂ at RT24, 48, 72Oxidation of the C24-C25 double bond, formation of epoxides or diols
Thermal Degradation 60°C24, 48, 72General decomposition, decarboxylation
Photodegradation UV/Visible light24, 48, 72Photochemical rearrangements, radical-induced degradation

Plausible Degradation Pathways

Based on the chemical structure of 3,23-Dioxocycloart-24-en-26-oic acid and general knowledge of triterpenoid chemistry, the following diagram illustrates potential degradation pathways under stress conditions.

G parent 3,23-Dioxocycloart-24-en-26-oic acid acid_stress Acidic Conditions parent->acid_stress base_stress Basic Conditions parent->base_stress oxidative_stress Oxidative Stress parent->oxidative_stress isomerization Isomerization Products acid_stress->isomerization epimerization Epimerization Products base_stress->epimerization epoxide Side-chain Epoxide oxidative_stress->epoxide

Caption: Potential degradation pathways of 3,23-Dioxocycloart-24-en-26-oic acid.

References

  • BenchChem Technical Support Team. (2025, December). Avoiding degradation of triterpenoid acids during extraction. BenchChem.
  • Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. Amneal Pharmaceuticals LLC.
  • Sutar, S. V., Yeligar, V. C., & Patil, S. S. (2019). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology, 12(2), 931-936.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • ResearchGate. (n.d.). (PDF) Forced degradation studies: Practical approch-overview of regulatory guidance and literature for the drug products and drug substances.
  • Bakshi, M., & Singh, S. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 66, 1-13.
  • Patel, S. A. (n.d.).
  • Funk, C. (2024). Degradation Products and Microbial Communities Associated with the Conversion of Five Long-chain Fatty Acids Relevant for Anaerobic Co-digestion of FOG with Sludge (Master's thesis, Clemson University).
  • Al-Ghananeem, A. M. (n.d.). "Drug Stability and factors that affect on the drug stability" Review BY.
  • MedChemExpress. (n.d.). 3,23-Dioxocycloart-24-en-26-oic acid | Triterpene.
  • MedChemExpress. (n.d.). 3,23-Dioxocycloart-24-en-26-oic acid | Triterpene.
  • MedChemExpress. (n.d.). 3,23-Dioxocycloart-24-en-26-oic acid.
  • Wang, Y., et al. (2017). Exploring the pathways of aromatic carboxylic acids in ozone solutions. RSC Advances, 7(63), 39857-39865.
  • Griffiths, W. J., et al. (2018). Identification of 7α,24-dihydroxy-3-oxocholest-4-en-26-oic and 7α,25-dihydroxy-3-oxocholest-4-en-26-oic acids in human cerebrospinal fluid and plasma. Biochimie, 153, 166-176.
  • Immunomart. (n.d.). 3,23-Dioxocycloart-24-en-26-oic acid.
  • Li, Y., et al. (2023). Optimization of Extraction Process and Dynamic Changes in Triterpenoids of Lactuca indica from Different Medicinal Parts and Growth Periods. Foods, 12(8), 1606.
  • King, A. C., et al. (2024). Method for Quantification of Fatty Acids in Ice Cores and Sea-Ice Cores Using Liquid Chromatography High-Resolution Mass Spectrometry. Analytical Chemistry.
  • Perenzoni, D., et al. (2016). A rapid LC–MS/MS method for quantitative profiling of fatty acids, sterols, glycerolipids.
  • Creative Proteomics. (n.d.). Factors Influencing the Protein Drugs Stability.
  • Hawkes, J. A., et al. (2025).
  • ResearchGate. (n.d.).
  • Rund, K. M., et al. (2021). Rapid quantification of fatty acids in plant oils and biological samples by LC-MS.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • MedChemExpress. (n.d.). 3,23-Dioxocycloart-24-en-26-oic acid.
  • Chemsrc.com. (2024, July 15). 3-hydroxylanost-9(11),24-dien-26-oic acid.
  • PubChem. (n.d.). 1-Oxo-3beta,23-dihydroxyolean-12-en-28-oic acid.
  • CymitQuimica. (n.d.). CAS 2424-92-2: Eicosanedioic acid.

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Technical Support Center: Advanced NMR Strategies for Cycloartane Triterpenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub dedicated to resolving the complex NMR spectra of cycloartane triterpenes. This guide is designed for researchers, natural product chemists, and drug development professionals who encounter the common yet significant challenge of signal overlap in their NMR analyses. The rigid, sterically crowded polycyclic structure of cycloartanes results in numerous ¹H and ¹³C signals with very similar chemical environments, leading to severe spectral crowding that can make full structure elucidation a formidable task.[1][2]

This resource provides field-proven troubleshooting guides and in-depth FAQs to help you navigate these challenges. We move beyond simple protocols to explain the underlying principles, empowering you to make informed decisions during your experiments.

Troubleshooting Guide: From Signal Crowding to Structural Clarity

This section addresses specific, common problems encountered during the NMR analysis of cycloartane triterpenes in a practical, question-and-answer format.

Scenario 1: The Aliphatic Region of my ¹H Spectrum (0.5-2.5 ppm) is an Uninterpretable Mess of Overlapping Signals.

Question: My ¹H NMR spectrum shows a dense cluster of overlapping methylene and methine signals. I can't distinguish individual multiplets or determine coupling constants. Where do I start?

Answer: This is the most frequent challenge with cycloartane scaffolds. The solution lies in systematically using the greater resolving power of the ¹³C dimension and multi-dimensional correlation experiments.

Workflow for Resolving Aliphatic Signal Overlap

G cluster_0 Initial Problem cluster_1 1D Optimization cluster_2 2D Correlation Spectroscopy cluster_3 Structure Assembly Problem Severely Overlapped Aliphatic ¹H Signals Optimize_1D Optimize 1D ¹H Acquisition Problem->Optimize_1D Solvent Change Solvent (e.g., to C₆D₆ for ASIS) Optimize_1D->Solvent Higher_Field Use Higher Field Magnet (≥600 MHz) Optimize_1D->Higher_Field Run_2D Acquire 2D NMR Spectra Solvent->Run_2D Higher_Field->Run_2D HSQC ¹H-¹³C HSQC (Disperse signals via ¹³C axis) Run_2D->HSQC COSY ¹H-¹H COSY (Identify J-coupled spin systems) Run_2D->COSY Assemble Assemble Structural Fragments HSQC->Assemble COSY->Assemble HMBC ¹H-¹³C HMBC (Connect fragments via long-range couplings to quaternary carbons) Assemble->HMBC NOESY ¹H-¹H NOESY/ROESY (Confirm spatial proximity and stereochemistry) Assemble->NOESY

Caption: Workflow for resolving overlapped ¹H NMR signals.

Step-by-Step Protocol:

  • Optimize 1D ¹H NMR Parameters: Before moving to 2D experiments, ensure your 1D spectrum is optimal. If possible, use a higher-field spectrometer (e.g., 600 MHz or greater) for better signal dispersion. Experiment with different deuterated solvents. Aromatic solvents like benzene-d₆ or pyridine-d₅ can induce Aromatic Solvent-Induced Shifts (ASIS), altering the chemical shifts of nearby protons and potentially resolving overlap.[1]

  • Acquire a ¹H-¹³C HSQC Spectrum: The Heteronuclear Single Quantum Coherence (HSQC) experiment is your most powerful tool here.[3][4] It correlates each proton directly to the carbon it's attached to. Since ¹³C spectra are typically much better resolved than ¹H spectra, you can use the ¹³C chemical shift on the F1 axis to differentiate proton signals that overlap on the F2 axis.[5]

  • Identify Spin Systems with ¹H-¹H COSY: A Correlation Spectroscopy (COSY) experiment reveals which protons are J-coupled (typically 2-3 bonds apart).[3][6] By tracing the cross-peaks, you can walk through a spin system (e.g., from one proton to its neighbor, and so on), even if the signals are crowded in the 1D spectrum.

  • Connect the Fragments with ¹H-¹³C HMBC: The Heteronuclear Multiple Bond Correlation (HMBC) experiment is crucial for assembling the full carbon skeleton. It shows correlations between protons and carbons that are multiple bonds away (typically 2-4 bonds).[3][4] This is essential for identifying connections to non-protonated quaternary carbons and linking the spin systems you identified with COSY.

  • Confirm Stereochemistry with ¹H-¹H NOESY/ROESY: Once you have the basic connectivity, a Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) experiment will reveal through-space correlations between protons that are close to each other, regardless of bonding. This is indispensable for determining relative stereochemistry in the rigid cycloartane ring system.

Scenario 2: Differentiating Between Stereoisomers or Enantiomers.

Question: I have isolated what I believe is a single cycloartane triterpene, but I suspect it might be a mixture of stereoisomers, or I need to determine its absolute configuration. The standard NMR data is identical for both possibilities.

Answer: Standard NMR in an achiral solvent cannot distinguish between enantiomers. To resolve this, you must create a diastereomeric environment, either transiently with a chiral solvating agent or covalently with a chiral derivatizing agent.

Methods for Chiral Resolution:

  • Chiral Solvating Agents (CSAs): These are chiral molecules that are added directly to your NMR sample. They form weak, transient diastereomeric complexes with the enantiomers of your analyte, causing them to have slightly different chemical shifts in the NMR spectrum.[7][8] This method is fast and non-destructive.

    • Common CSAs: Cyclodextrins, derivatives of (R)- or (S)-1-phenylethylamine, or specialized macrocycles can be effective.[9][10]

    • Protocol:

      • Acquire a standard ¹H NMR spectrum of your purified triterpene.

      • Add a small, sub-stoichiometric amount of the chosen CSA to the NMR tube.

      • Acquire another ¹H NMR spectrum. If enantiomers are present, you may see a splitting of formerly singlet signals into two distinct signals.

      • Titrate with more CSA to maximize the chemical shift difference (Δδ).

  • Chiral Derivatizing Agents (CDAs): This involves a chemical reaction between your triterpene (which must have a reactive functional group like a hydroxyl or carboxylic acid) and a chiral agent to form a stable covalent bond. This creates two diastereomers, which have distinct physical properties and, therefore, distinct NMR spectra.[11]

    • Common CDAs: Mosher's acid (MTPA) or its chloride is frequently used to form Mosher's esters with alcohols.[11]

    • Protocol:

      • React your triterpene with both (R)- and (S)-MTPA chloride in separate reactions to form the two corresponding diastereomeric esters.

      • Purify the resulting esters.

      • Acquire ¹H NMR spectra for both the (R)-MTPA ester and the (S)-MTPA ester.

      • By systematically comparing the chemical shifts of protons near the newly formed ester linkage, you can assign the absolute configuration of the original alcohol center.

Frequently Asked Questions (FAQs)

Q1: Why are the NMR spectra of cycloartane triterpenes so prone to signal overlap?

A1: The complexity arises from their core structure. Cycloartane triterpenes possess a rigid and compact tetracyclic system with an additional cyclopropane ring.[2] This leads to:

  • A high number of non-equivalent protons and carbons: Many CH, CH₂, and CH₃ groups exist in very similar chemical environments.

  • Restricted conformational mobility: Unlike flexible linear molecules, the rigid structure locks protons into specific spatial arrangements, leading to complex spin-spin coupling patterns.

  • Steric Crowding: This causes many protons and methyl groups to have very similar chemical shifts, particularly in the upfield aliphatic region (0.5 - 2.5 ppm in ¹H NMR).[1]

Q2: What is the single most useful 2D NMR experiment for cycloartane analysis, and why?

A2: While a full suite of experiments is necessary for complete elucidation, the ¹H-¹³C HSQC is arguably the most critical first step for overcoming signal overlap.[3][12] The primary reason is its ability to use the much larger chemical shift dispersion of the ¹³C nucleus to resolve the heavily overlapped ¹H signals.[5] A crowded region in the ¹H spectrum can be "unfolded" into a series of distinct cross-peaks in the 2D HSQC spectrum, allowing for the unambiguous assignment of individual proton resonances to their attached carbons.

Q3: When should I use advanced or hyphenated techniques like LC-NMR?

A3: LC-NMR is an incredibly powerful tool when you are dealing with complex mixtures of triterpenes that are difficult to separate by conventional chromatography, or when analyzing minor components.[13][14]

  • Use Case: You have a crude or semi-purified plant extract containing multiple cycloartane isomers. Instead of isolating each one (a time-consuming process), you can use HPLC to separate the components and flow them directly into the NMR spectrometer.[15]

  • Modes of Operation:

    • On-flow: Acquires spectra as the peak elutes. Good for major components.

    • Stop-flow: The HPLC flow is stopped when a peak of interest is in the NMR detection coil, allowing for longer acquisition times and even 2D experiments like COSY or HSQC on the isolated peak.[15]

Q4: Can computational methods help in assigning the correct structure?

A4: Absolutely. Computational chemistry has become a vital tool for validating and even revising proposed natural product structures.[16][17]

  • Method: Density Functional Theory (DFT) calculations can be used to predict the ¹³C and ¹H NMR chemical shifts for a proposed structure.

  • Application: If you have multiple plausible structures that fit your 2D NMR data, you can perform DFT calculations for each candidate. The structure whose predicted spectrum most closely matches the experimental spectrum is the most likely to be correct.[17] This process often involves statistical analysis, such as calculating the Mean Absolute Error (MAE) between predicted and experimental shifts, to provide a quantitative measure of confidence.[17]

Q5: What are the key differences between the common 2D NMR experiments?

A5: Each experiment provides a unique piece of the structural puzzle by correlating different nuclear properties.

Comparison of Key 2D NMR Experiments
ExperimentCorrelation TypeInformation GainedPrimary Use in Cycloartane Analysis
COSY ¹H ↔ ¹H (through-bond, J-coupling)Identifies protons coupled to each other (2-3 bonds).[6]Tracing out proton connectivity within ring systems and side chains.
HSQC ¹H ↔ ¹³C (through-bond, one bond)Directly links a proton to the carbon it is attached to.[3][4]Resolving ¹H overlap; assigning protonated carbons.
HMBC ¹H ↔ ¹³C (through-bond, multiple bonds)Links a proton to carbons 2-4 bonds away.[3][4]Assembling the carbon skeleton by connecting fragments; assigning quaternary carbons.
NOESY/ROESY ¹H ↔ ¹H (through-space)Identifies protons that are physically close in space (<5 Å).Determining relative stereochemistry; differentiating between isomers.[18]
Information Flow in Structure Elucidation

G cluster_1D 1D NMR cluster_2D 2D NMR Experiments cluster_info Derived Information cluster_final Final Output H1 ¹H NMR (Proton environments, multiplicity) COSY COSY H1->COSY HSQC HSQC H1->HSQC HMBC HMBC H1->HMBC NOESY NOESY / ROESY H1->NOESY C13 ¹³C NMR (Carbon count, types: CH₃, CH₂, CH, Cq) C13->HSQC C13->HMBC SpinSystems Spin Systems (J-Coupled Networks) COSY->SpinSystems CH_Connections Direct C-H Bonds HSQC->CH_Connections Skeleton Carbon Skeleton (Connectivity) HMBC->Skeleton Stereochem 3D Structure & Stereochemistry NOESY->Stereochem SpinSystems->Skeleton CH_Connections->Skeleton FinalStructure Complete Molecular Structure Skeleton->FinalStructure Stereochem->FinalStructure

Caption: Information flow from NMR experiments to final structure.

References
  • Godejohann, M. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 149-171. [Link]

  • Lorenzo, P., et al. (2022). Synergistic Combination of NAPROC-13 and NMR 13C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products. Molecules, 27(19), 6649. [Link]

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  • EPFL. (n.d.). 2D NMR. [Link]

  • Wang, Y., et al. (2025). LC-MS-Guided Isolation of Triterpene Glycosides from Holothuria atra: Structural Features Governing TRPA1 Inhibition. Journal of Agricultural and Food Chemistry. [Link]

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  • Flechas, M., et al. (2022). Structure Elucidation of Triterpenoid Saponins Found in an Immunoadjuvant Preparation of Quillaja brasiliensis Using Mass Spectrometry and 1H and 13C NMR Spectroscopy. Molecules, 27(8), 2379. [Link]

  • Tan, C., et al. (2017). Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. Organic Letters, 19(21), 5880-5883. [Link]

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  • Escobedo-Martínez, C., et al. (2012). 1H AND 13C NMR CHARACTERIZATION OF NEW CYCLOARTANE TRITERPENES FROM MANGIFERA INDICA. Magnetic Resonance in Chemistry, 50(1), 52-57. [Link]

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Technical Support Center: Safeguarding the Integrity of 24-en-26-oic Acid Side Chains

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on preventing the degradation of 24-en-26-oic acid side chains in steroidal compounds. Understanding the inherent reactivity of this moiety is the first step toward ensuring the stability and reproducibility of your experimental results.

Introduction: The Susceptibility of the 24-en-26-oic Acid Side Chain

The 24-en-26-oic acid side chain, characterized by a terminal carboxylic acid and a double bond in the α,β-position, is a critical pharmacophore in several developmental drug candidates. However, the electronic properties of this arrangement render it susceptible to several degradation pathways. The electron-withdrawing nature of the carboxyl group can influence the reactivity of the double bond, and the allylic position is also a potential site for oxidation. This guide will provide a comprehensive overview of the potential degradation mechanisms, troubleshooting strategies, and preventative measures.

Frequently Asked Questions (FAQs)

Q1: I am observing a decrease in the potency of my compound over time in solution. Could this be due to the degradation of the 24-en-26-oic acid side chain?

A1: Yes, a loss of potency is a common indicator of compound degradation.[1] The 24-en-26-oic acid side chain can undergo several transformations, such as oxidation or isomerization, which can alter the molecule's three-dimensional structure and its ability to interact with its biological target.

Q2: What are the primary environmental factors that can cause the degradation of my compound?

A2: The main environmental culprits are:

  • Oxygen: The double bond and the allylic protons in the side chain are susceptible to oxidation.[2][3]

  • Light: Photodegradation can occur, especially for compounds with chromophores that can absorb UV or visible light.[4][5]

  • Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation pathways.[1][4]

  • pH: Both acidic and basic conditions can promote the degradation of the side chain, particularly through isomerization of the double bond.[6]

Q3: I suspect my compound is degrading. What is the first step I should take to investigate this?

A3: The first step is to perform an analytical assessment of your sample's purity. High-Performance Liquid Chromatography (HPLC) coupled with a UV detector or Mass Spectrometry (MS) is the gold standard for this.[1] A decrease in the area of the parent compound's peak and the appearance of new peaks over time is a clear indication of degradation.

Troubleshooting Guide: Common Degradation Scenarios

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Scenario 1: Inconsistent Results in Cell-Based Assays
  • Symptom: High variability in dose-response curves between experiments conducted on different days.

  • Potential Cause: Degradation of the compound in the cell culture media. Cell culture incubators maintain a temperature of 37°C, which can accelerate degradation.[1] Additionally, components in the media or secreted by the cells could contribute to degradation.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Prepare fresh stock solutions of your compound for each experiment.

    • Time-Course Stability Study: Perform a time-course study by incubating your compound in the cell culture media under standard culture conditions (37°C, 5% CO2) for the duration of your longest assay. Collect aliquots at different time points (e.g., 0, 4, 8, 24, 48 hours) and analyze them by HPLC or LC-MS to quantify the remaining parent compound.

    • Minimize Exposure to Light: Protect your stock solutions and experimental plates from light as much as possible.[4][5]

Scenario 2: Appearance of New Peaks in HPLC Analysis of a Stored Sample
  • Symptom: When analyzing a stored stock solution (e.g., in DMSO at -20°C), you observe new, unexpected peaks in the chromatogram.

  • Potential Cause:

    • Oxidation: The compound may be oxidizing, even at low temperatures, if the solvent contains dissolved oxygen or if the container is not properly sealed.

    • Hydrolysis: If the solvent contains water, the carboxylic acid could potentially undergo reactions, although this is less likely for the free acid.

    • Isomerization: Depending on the pH of the solution, the double bond could be isomerizing.

  • Troubleshooting Steps:

    • Solvent Quality: Use high-purity, anhydrous solvents for preparing stock solutions.

    • Inert Atmosphere: Before sealing, sparge the solvent and the headspace of the vial with an inert gas like argon or nitrogen to remove oxygen.

    • Storage Conditions: Store stock solutions at -80°C for long-term storage. For working solutions, store in small, single-use aliquots to minimize freeze-thaw cycles.

    • Antioxidants: Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), to your stock solution.[3][7][8]

Key Degradation Pathways and Prevention Strategies

Understanding the chemical mechanisms behind degradation is crucial for developing effective preventative measures.

Oxidation

The allylic position of the 24-en-26-oic acid side chain is susceptible to radical-mediated oxidation. This can lead to the formation of hydroperoxides, which can further decompose into a variety of byproducts.

Prevention:

  • Deoxygenate Solvents: Before preparing solutions, thoroughly degas solvents by sparging with an inert gas or by the freeze-pump-thaw method.

  • Use of Antioxidants: The addition of radical scavengers can effectively inhibit oxidation.

AntioxidantRecommended ConcentrationNotes
Butylated Hydroxytoluene (BHT)0.01 - 0.1%A common and effective antioxidant for organic compounds.[8]
Vitamin E (α-tocopherol)0.01 - 0.1%A natural antioxidant that can be suitable for in vivo applications.[3][7]
Isomerization of the Double Bond

The α,β-unsaturated system can undergo isomerization to the β,γ-position under both acidic and basic conditions. This can significantly impact the biological activity of the compound.

Prevention:

  • pH Control: Maintain the pH of your solutions within a neutral range (pH 6-8). Use appropriate buffers if necessary.

  • Aprotic Solvents: For storage, use aprotic solvents like anhydrous DMSO or DMF to minimize proton exchange.

Photodegradation

Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Prevention:

  • Amber Vials: Always store compounds in amber-colored vials or wrap clear vials in aluminum foil to block light.

  • Work in a Hood with UV Lights Off: When working with the compound, ensure that any UV lamps in the biosafety cabinet or fume hood are turned off.

Experimental Protocols

Protocol 1: Stability Assessment by HPLC-MS

This protocol outlines a general method for assessing the stability of a compound with a 24-en-26-oic acid side chain.

1. Materials:

  • Your compound of interest
  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)
  • Formic acid (for mobile phase modification)
  • HPLC system with a C18 column and a mass spectrometer detector

2. Sample Preparation:

  • Prepare a stock solution of your compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).
  • For a time-course stability study, dilute the stock solution into the desired experimental medium (e.g., cell culture media, buffer) to the final working concentration.
  • Incubate the samples under the desired stress conditions (e.g., 37°C, exposure to light).
  • At each time point, take an aliquot and quench any reaction by adding an equal volume of cold acetonitrile containing an internal standard.
  • Centrifuge the samples to precipitate any proteins or salts.
  • Transfer the supernatant to an HPLC vial for analysis.

3. HPLC-MS Analysis:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
  • Mobile Phase A: Water with 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 0.1% formic acid.
  • Gradient: A typical gradient would be to start with a low percentage of B, ramp up to a high percentage of B to elute the compound, and then return to the initial conditions.
  • Flow Rate: 0.3 mL/min.
  • MS Detection: Use electrospray ionization (ESI) in negative ion mode to detect the deprotonated molecule [M-H]-.

4. Data Analysis:

  • Integrate the peak area of your compound and the internal standard at each time point.
  • Calculate the ratio of the compound's peak area to the internal standard's peak area.
  • Plot this ratio against time to determine the degradation kinetics.
Protocol 2: Protecting Group Strategy for the Carboxylic Acid

In some synthetic applications, it may be necessary to protect the carboxylic acid to prevent unwanted side reactions. A common strategy for α,β-unsaturated carboxylic acids is the formation of an ester.

1. Protection as a Methyl Ester:

  • Dissolve the carboxylic acid in methanol.
  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).
  • Reflux the mixture until the reaction is complete (monitor by TLC or LC-MS).
  • Remove the solvent and purify the methyl ester.

2. Deprotection:

  • The methyl ester can be hydrolyzed back to the carboxylic acid using either acidic or basic conditions. Basic hydrolysis with a reagent like lithium hydroxide (LiOH) in a mixture of THF and water is often effective.[9]

Visualization of Key Concepts

To aid in understanding the potential issues and solutions, the following diagrams illustrate the degradation pathways and a troubleshooting workflow.

cluster_degradation Degradation Pathways Compound Compound Oxidized_Product Oxidized Product (e.g., Hydroperoxide) Compound->Oxidized_Product O2, Light, Metal Ions Isomerized_Product Isomerized Product (β,γ-unsaturated) Compound->Isomerized_Product Acid/Base Photodegradation_Product Photodegradation Product Compound->Photodegradation_Product UV/Vis Light

Caption: Major degradation pathways for the 24-en-26-oic acid side chain.

Start Inconsistent Experimental Results Check_Purity Analyze Sample Purity (HPLC/LC-MS) Start->Check_Purity Degradation_Observed Degradation Observed? Check_Purity->Degradation_Observed No_Degradation Investigate Other Experimental Variables Degradation_Observed->No_Degradation No Implement_Prevention Implement Preventative Measures: - Fresh Solutions - Inert Atmosphere - Light Protection - Temperature Control - pH Control - Antioxidants Degradation_Observed->Implement_Prevention Yes Re-evaluate Re-evaluate Stability Implement_Prevention->Re-evaluate

Caption: Troubleshooting workflow for suspected compound degradation.

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Validation & Comparative

comparing IC50 values of cycloartane triterpenoids

The collective evidence strongly supports the potential of cycloartane triterpenoids as a promising class of cytotoxic agents. Compounds like Cimigenol exhibit remarkable potency against breast cancer cell lines, with IC50 values in the low microgram per milliliter range. [1]The mechanism of action frequently involves the induction of apoptosis via cell cycle arrest and the activation of the caspase cascade, highlighting a targeted effect on fundamental cancer cell processes. [2][5][9] Future research should focus on several key areas. A systematic synthesis of analogues to further elucidate the structure-activity relationships is crucial for optimizing potency and selectivity. While in vitro data is promising, in vivo studies in animal models are necessary to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds. [1][4]Finally, exploring combination therapies, where cycloartane triterpenoids are used alongside existing chemotherapeutic drugs, could reveal synergistic effects and provide new avenues for overcoming drug resistance in cancer treatment. [12]

References

  • Title: Anticancer efficiency of cycloartane triterpenoid derivatives isolated from Cimicifuga yunnanensis Hsiao on triple-negative breast cancer cells - PMC Source: National Center for Biotechnology Information URL: [Link]

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The Gold Standard: Unambiguous Structural Validation of 3,23-Dioxocycloart-24-en-26-oic Acid by Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers in Natural Product Chemistry and Drug Development

The intricate architecture of natural products presents a formidable challenge for structural elucidation. For complex tetracyclic triterpenoids like 3,23-Dioxocycloart-24-en-26-oic acid, a molecule with multiple stereocenters, determining the precise three-dimensional arrangement of atoms is paramount for understanding its biological activity and potential therapeutic applications. While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable tools, Single-Crystal X-ray Diffraction (SCXRD) remains the unequivocal gold standard for providing a definitive, atom-by-atom map of a molecule's structure.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of X-ray crystallography with other common analytical techniques for the structural validation of 3,23-Dioxocycloart-24-en-26-oic acid. We will explore the causality behind experimental choices, detail a comprehensive workflow for X-ray analysis, and present comparative data to underscore the strengths and limitations of each method.

The Challenge: Cycloartane Triterpenoids

3,23-Dioxocycloart-24-en-26-oic acid belongs to the cycloartane family of triterpenoids, characterized by a distinctive cyclopropane ring fused to the steroid-like core.[1][2][3][4] These compounds are often isolated from plant species, such as those from the Pinaceae family, and exhibit a wide range of biological activities.[5][6][7][8][9] The structural complexity, including numerous chiral centers, makes their characterization non-trivial. Ambiguities in stereochemistry can lead to misinterpretation of structure-activity relationships (SAR) and hinder drug development efforts.

The Analytical Arsenal: A Comparative Overview

While NMR and MS are powerful techniques for piecing together a molecule's connectivity and formula, they often fall short in providing the absolute configuration.[10][11][12][13][14][15] X-ray crystallography, by contrast, directly visualizes the electron density of atoms in a crystalline lattice, yielding precise bond lengths, bond angles, and the absolute stereochemistry.[16][17][18][19][20]

Technique Information Provided Strengths Limitations
Single-Crystal X-ray Diffraction (SCXRD) Absolute 3D structure, bond lengths, bond angles, stereochemistry.[16]Unambiguous, definitive structural determination.[20]Requires a suitable single crystal, which can be difficult to obtain.
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1H, 13C), relative stereochemistry through NOE.[12][14]Provides detailed information about the chemical environment of atoms in solution.Can be ambiguous for complex molecules with overlapping signals; does not directly provide absolute stereochemistry.[12]
Mass Spectrometry (MS) Molecular weight, elemental composition, fragmentation patterns.[10][11][21][22]High sensitivity, requires very small amounts of sample.[11]Provides limited information on stereochemistry; fragmentation can be complex and difficult to interpret for novel compounds.[10]

The Definitive Answer: A Workflow for X-ray Crystallographic Validation

The journey from a purified compound to a fully validated crystal structure is a meticulous process. The following workflow outlines the key stages, emphasizing the rationale behind each step.

X-ray_Crystallography_Workflow Figure 1: Experimental Workflow for X-ray Crystallography cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Final Output Isolation Isolation & Purification of Compound Screening Crystal Growth Screening Isolation->Screening Optimization Optimization of Crystal Growth Conditions Screening->Optimization Harvest Crystal Harvesting & Mounting Optimization->Harvest Diffractometer X-ray Diffraction Data Collection Harvest->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Solution Structure Solution (Direct Methods/Patterson) Integration->Solution Refinement Structure Refinement Solution->Refinement Validation Structure Validation (checkCIF) Refinement->Validation CIF Crystallographic Information File (CIF) Validation->CIF

Caption: Figure 1: A step-by-step workflow for the structural validation of a natural product by X-ray crystallography.

Experimental Protocol: Step-by-Step Guide

1. Crystal Growth: The Critical First Step

  • Rationale: The formation of a high-quality, single crystal is the most crucial and often the most challenging step. The goal is to encourage the slow precipitation of the molecule from a supersaturated solution, allowing it to pack in a highly ordered, repeating lattice.

  • Protocol:

    • Purification: Ensure the sample of 3,23-Dioxocycloart-24-en-26-oic acid is of the highest possible purity (>98%), as impurities can inhibit crystal growth.

    • Solvent Selection: Screen a variety of solvents and solvent systems (e.g., slow evaporation from methanol/chloroform, vapor diffusion with ethyl acetate/hexane) to find conditions that yield crystalline material.

    • Crystallization Techniques:

      • Slow Evaporation: Dissolve the compound in a suitable solvent in a small vial, cover with a perforated cap, and allow the solvent to evaporate slowly over several days to weeks.

      • Vapor Diffusion: Place a concentrated solution of the compound in a small, open container inside a larger, sealed container with a more volatile anti-solvent. The anti-solvent slowly diffuses into the compound's solution, reducing its solubility and promoting crystallization.

    • Optimization: Once initial crystals are obtained, refine the conditions (temperature, concentration, solvent ratios) to improve crystal size and quality.

2. Data Collection: Capturing the Diffraction Pattern

  • Rationale: A single crystal is mounted on a goniometer and rotated in a monochromatic X-ray beam.[16][23] The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which contain the information about the crystal's internal structure.

  • Protocol:

    • Crystal Mounting: Carefully select a well-formed crystal (typically 0.1-0.3 mm in size) and mount it on a suitable holder (e.g., a cryoloop).

    • Diffractometer Setup: Place the mounted crystal on a single-crystal X-ray diffractometer.[17] Modern instruments are equipped with sensitive detectors (e.g., CCD or CMOS) and often use a low-temperature stream of nitrogen to protect the crystal from radiation damage and improve data quality.

    • Data Collection Strategy: The instrument's software will determine an optimal strategy to collect a complete set of diffraction data by rotating the crystal through a series of angles.

3. Structure Solution and Refinement: From Data to a 3D Model

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).[17] Mathematical methods (Direct Methods or Patterson methods) are then used to generate an initial electron density map, from which a preliminary model of the molecule can be built. This model is then refined against the experimental data to improve its accuracy.

  • Protocol:

    • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Structure Solution: Use software packages (e.g., SHELXT, Olex2) to solve the phase problem and generate an initial structural model.

    • Structure Refinement: Iteratively refine the atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. The quality of the refinement is monitored by the R-factor, with lower values indicating a better fit.

    • Absolute Structure Determination: For chiral molecules, the Flack parameter is calculated to determine the absolute configuration with high confidence.[24]

4. Structure Validation: Ensuring Accuracy and Reliability

  • Rationale: The final structural model must be rigorously validated to ensure its chemical and crystallographic soundness.[25][26] This involves checking for geometric consistency, potential missed symmetry, and other possible errors.

  • Protocol:

    • Geometric Analysis: Check bond lengths, bond angles, and torsion angles against expected values from databases like the Cambridge Structural Database (CSD).[26]

    • checkCIF: Submit the final Crystallographic Information File (CIF) to the International Union of Crystallography's (IUCr) checkCIF service.[25] This automated tool generates a validation report, highlighting any potential issues or inconsistencies that need to be addressed.

A Comparative Logic of Analytical Techniques

The choice of analytical technique depends on the specific question being asked. While X-ray crystallography provides the ultimate answer for structure, NMR and MS offer complementary and often more readily obtainable information.

Analytical_Technique_Comparison Figure 2: Comparison of Analytical Techniques XRD X-ray Crystallography Structure Structural Information XRD->Structure Absolute 3D Structure (Unambiguous) NMR NMR Spectroscopy NMR->XRD Confirms Connectivity NMR->Structure Connectivity & Relative Stereochemistry MS Mass Spectrometry MS->XRD Confirms Molecular Formula MS->Structure Molecular Formula & Fragmentation

Caption: Figure 2: A logical diagram illustrating the complementary roles of X-ray crystallography, NMR, and MS.

Conclusion: An Integrated Approach for Unquestionable Validation

For a complex natural product like 3,23-Dioxocycloart-24-en-26-oic acid, a multi-faceted analytical approach is essential. While mass spectrometry can confirm the molecular formula and NMR spectroscopy can elucidate the carbon-hydrogen framework, only single-crystal X-ray diffraction can provide the definitive, unambiguous three-dimensional structure. The rigorous, self-validating protocol of X-ray crystallography, culminating in a peer-reviewed CIF file, offers the highest level of confidence required for advancing a compound in the drug discovery pipeline. By understanding the strengths and limitations of each technique, researchers can strategically design their experiments to achieve an unassailable structural validation.

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